molecular formula C27H44N7O18P3S B15551496 anhydromevalonyl-CoA

anhydromevalonyl-CoA

Cat. No.: B15551496
M. Wt: 879.7 g/mol
InChI Key: DNQYORBBTWPHHN-NWDFDVENSA-N
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Description

Anhydromevalonyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of anhydromevalonic acid. It has a role as a coenzyme and an Aspergillus metabolite. It is a homoallylic alcohol and a hydroxyacyl-CoA.

Properties

Molecular Formula

C27H44N7O18P3S

Molecular Weight

879.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-hydroxy-3-methylpent-2-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-15(5-8-35)10-18(37)56-9-7-29-17(36)4-6-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h10,13-14,16,20-22,26,35,38-39H,4-9,11-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b15-10+/t16-,20-,21-,22+,26-/m1/s1

InChI Key

DNQYORBBTWPHHN-NWDFDVENSA-N

Origin of Product

United States

Foundational & Exploratory

Anhydromevalonyl-CoA: An Enigmatic Player in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Anhydromevalonyl-CoA, a coenzyme A derivative identified as a metabolite in the fungus Aspergillus, remains a molecule of significant interest yet limited understanding within the scientific community.[1] Classified as a hydroxy fatty acyl-CoA, its precise function, metabolic pathway, and potential applications in drug development are not yet fully elucidated, presenting an open frontier for researchers in fungal biochemistry and natural product synthesis.

Chemical Identity

This compound is structurally defined by the formal condensation of the thiol group of coenzyme A with the carboxyl group of anhydromevalonic acid.[1] Its identity as a hydroxy fatty acyl-CoA places it within a broad class of molecules with diverse biological roles.

PropertyValue
Molecular Formula C27H44N7O18P3S
PubChem CID 12239121
Synonyms CHEBI:133870

Putative Role in Aspergillus Secondary Metabolism

While direct experimental evidence is scarce, the presence of this compound in Aspergillus suggests a potential role in the intricate network of secondary metabolism for which this fungal genus is renowned. Aspergillus species are prolific producers of a vast array of secondary metabolites, many of which are synthesized from precursors derived from primary metabolic pathways, including the mevalonate (B85504) pathway.

The mevalonate pathway is a fundamental metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids. In fungi, this pathway is critical for the biosynthesis of essential molecules like ergosterol, as well as a plethora of secondary metabolites, including some mycotoxins and pigments.

Given that this compound is a derivative of a mevalonate-like structure, it is plausible that it functions as an intermediate or a branch-point metabolite in a yet-to-be-characterized biosynthetic pathway in Aspergillus. Hydroxy fatty acyl-CoAs, in general, are known to be involved in various fungal metabolic processes, including the biosynthesis of signaling molecules and the formation of complex natural products.

Hypothetical Biosynthetic Logic

A hypothetical pathway for the involvement of this compound could diverge from the canonical mevalonate pathway. This speculative pathway might involve enzymatic modifications of mevalonate or a related intermediate, leading to the formation of anhydromevalonic acid, which is subsequently activated to its coenzyme A thioester.

Anhydromevalonyl_CoA_Hypothetical_Pathway Mevalonate Mevalonate Anhydromevalonate Anhydromevalonic Acid Mevalonate->Anhydromevalonate Dehydration? AM_CoA This compound Anhydromevalonate->AM_CoA CoA Ligation Secondary_Metabolites Secondary Metabolites AM_CoA->Secondary_Metabolites Biosynthesis

Caption: Hypothetical pathway for this compound biosynthesis and its potential role as a precursor for secondary metabolites in Aspergillus.

Challenges and Future Directions

The primary challenge in understanding the function of this compound is the lack of experimental data. To date, no specific enzyme responsible for its synthesis or conversion has been characterized, nor has it been definitively placed within a known metabolic pathway in Aspergillus. Furthermore, no quantitative data on its intracellular concentration or flux are available.

Future research efforts should be directed towards:

  • Metabolomic Profiling: Advanced mass spectrometry-based metabolomic studies of Aspergillus cultures under various growth conditions could help to identify metabolites that are correlated with the production of this compound, providing clues to its pathway.

  • Gene Cluster Identification: Bioinformatic analysis of Aspergillus genomes may reveal uncharacterized biosynthetic gene clusters that contain genes encoding enzymes with predicted functions consistent with the synthesis of a hydroxy fatty acyl-CoA from a mevalonate-like precursor.

  • Enzymatic Assays: The chemical synthesis of this compound would enable its use as a substrate in enzymatic assays with candidate enzymes identified from genomic data, which could definitively establish its biosynthetic and downstream conversion pathways.

  • Functional Genomics: Deletion or overexpression of candidate genes in Aspergillus and subsequent analysis of the metabolome would provide direct evidence for their involvement in the metabolism of this compound.

Conclusion

This compound represents a tantalizing piece of the complex metabolic puzzle within the genus Aspergillus. While its chemical structure is known, its biological function remains an enigma. As a hydroxy fatty acyl-CoA and a product of a notable secondary metabolite producer, it holds the potential to be a key player in the biosynthesis of novel natural products. Unraveling the mysteries of its metabolic role will require a concerted effort employing modern techniques in analytical chemistry, bioinformatics, and molecular genetics. Such endeavors are not only crucial for advancing our fundamental understanding of fungal biochemistry but may also pave the way for the discovery of new bioactive compounds with applications in medicine and biotechnology. Due to the limited information available, a detailed in-depth technical guide with extensive data and experimental protocols cannot be provided at this time.

References

Anhydromevalonyl-CoA: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydromevalonyl-CoA is a crucial intermediate in the biosynthesis of a class of hydroxamate siderophores, iron-chelating molecules essential for the survival of many fungal species. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its role in the biosynthesis of coprogen (B1513091) and fusarinine (B1175079) siderophores. Furthermore, this document outlines key experimental protocols for the enzymatic synthesis of this important metabolite and presents available quantitative data. Signaling pathways and experimental workflows are illustrated using detailed diagrams to facilitate a comprehensive understanding of the core concepts.

Discovery and History

The discovery of this compound is intrinsically linked to the elucidation of the biosynthetic pathways of hydroxamate siderophores in fungi. Its existence was first postulated as a necessary precursor to explain the structure of siderophores like coprogen, a growth factor for coprophilic fungi first reported in 1952.[1][2] Early studies on the biosynthesis of these iron-chelating agents in the latter half of the 20th century gradually unveiled a common pathway involving the acylation of N⁵-hydroxyornithine.

Intensive research into the genetics and biochemistry of siderophore production in fungi, such as Penicillium roqueforti and various species of Aspergillus and Fusarium, led to the identification of the biosynthetic gene clusters responsible for coprogen and fusarinine synthesis.[3][4][5] Within these clusters, genes encoding acyl-CoA N-acyltransferases were discovered. These enzymes were found to catalyze the transfer of an acyl group to N⁵-hydroxyornithine. Through meticulous biochemical analysis and characterization of the substrates and products of these enzymatic reactions, this compound was identified as the specific acyl donor for the biosynthesis of N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO), the direct precursor to coprogens and fusarinines.[3][5]

While a singular, seminal publication dedicated solely to the "discovery" of this compound is not apparent in the scientific literature, its identity was firmly established through the collective body of work aimed at understanding siderophore biosynthesis. The molecule's structure and function as a key intermediate have been confirmed through genetic knock-out studies of the biosynthetic genes and subsequent analysis of the resulting metabolic products.[3]

Biosynthesis of this compound and its Role in Siderophore Formation

This compound is derived from the mevalonate (B85504) pathway, a central metabolic route for the synthesis of isoprenoids. The biosynthesis of this compound is a critical branch point in fungal secondary metabolism, diverting intermediates from isoprenoid synthesis towards the production of siderophores.

The formation of this compound and its subsequent utilization in siderophore biosynthesis can be summarized in the following key steps:

  • Formation of this compound: While the precise enzymatic steps leading to this compound from mevalonate pathway intermediates are not fully elucidated in all organisms, it is understood to be derived from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Acylation of N⁵-hydroxyornithine: this compound serves as the acyl donor in a reaction catalyzed by an N⁵-hydroxyornithine:this compound N⁵-acyltransferase. This reaction forms N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[3]

  • Siderophore Assembly: Molecules of AMHO are then condensed by non-ribosomal peptide synthetases (NRPSs) to form the final siderophore structures, such as coprogen and fusarinine C.[3][6]

Signaling Pathway for Coprogen Biosynthesis

The following diagram illustrates the key enzymatic steps in the biosynthesis of coprogen, highlighting the central role of this compound.

Coprogen_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Siderophore Biosynthesis HMG-CoA HMG-CoA This compound This compound HMG-CoA->this compound Enzymatic Steps N5-acyltransferase N5-acyltransferase This compound->N5-acyltransferase N5-hydroxyornithine N5-hydroxyornithine N5-hydroxyornithine->N5-acyltransferase AMHO N5-anhydromevalonyl- N5-hydroxyornithine (AMHO) NRPS Non-ribosomal Peptide Synthetase AMHO->NRPS Coprogen Coprogen N5-acyltransferase->AMHO NRPS->Coprogen

Caption: Biosynthetic pathway of coprogen highlighting the role of this compound.

Experimental Protocols

Detailed experimental protocols are essential for researchers studying this compound and its role in biological systems. The following sections provide methodologies for the enzymatic synthesis and quantitative analysis of this molecule.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound can be achieved by utilizing the enzymes from the native fungal biosynthetic pathways. This typically involves the heterologous expression and purification of the relevant enzymes.

Protocol: Enzymatic Synthesis of Acyl-CoA Esters (General Method)

This protocol provides a general framework for the enzymatic synthesis of acyl-CoA esters, which can be adapted for this compound, assuming the availability of anhydromevalonic acid and a suitable acyl-CoA ligase.

Materials:

  • Purified acyl-CoA ligase (e.g., 4-coumarate-CoA ligase, which can have broad substrate specificity)

  • Anhydromevalonic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tricine buffer (pH 8.0)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system for purification and analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tricine buffer (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A

    • 2 mM Anhydromevalonic acid

    • 1-5 µg of purified acyl-CoA ligase

    • Adjust the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 1-4 hours. The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying with a small amount of 1 M HCl.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • The supernatant containing the synthesized this compound can be purified using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphoric acid solution.[7]

  • Verification: The structure and purity of the synthesized this compound should be confirmed by analytical methods such as LC-MS and NMR spectroscopy.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for studying its metabolism and the kinetics of related enzymes. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.[8]

Protocol: LC-MS based Quantification of Acyl-CoAs

Sample Preparation:

  • Extraction: Extract metabolites from fungal mycelia or culture supernatants using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Centrifugation: Centrifuge the extract to pellet cell debris and proteins.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis. Using glass vials is recommended to minimize signal loss.[8]

LC-MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution. A typical mobile phase would consist of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Detect the eluted compounds using a mass spectrometer operating in positive or negative ion mode. For this compound, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can be used for highly specific and sensitive quantification.

  • Quantification: Generate a standard curve using a purified and quantified standard of this compound to determine the concentration in the biological samples.

Quantitative Data

Quantitative data regarding this compound is sparse in the literature. However, data from related acyl-CoA synthesis and analysis can provide a useful reference.

Table 1: Yields of Enzymatically Synthesized Acyl-CoA Esters

Acyl-CoA EsterEnzymeSubstrateConversion/YieldReference
Caffeoyl-CoAp-coumaroyl:CoA ligaseCaffeic acid15-20%[7]
p-Coumaroyl-CoAp-coumaroyl:CoA ligasep-Coumaric acid15-20%[7]
Feruloyl-CoAp-coumaroyl:CoA ligaseFerulic acid15-20%[7]
Various Acyl-CoAsChemo-enzymatic methodsVarious carboxylic acids>40%[9]

Table 2: Kinetic Parameters of Related Acyl-CoA Utilizing Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
PvdA (L-ornithine N⁵-hydroxylase)NADPH105.6 ± 6.0-[10]
PvdA (L-ornithine N⁵-hydroxylase)FAD⁺9.9 ± 0.3-[10]

Logical Relationships and Workflows

Understanding the logical flow of experiments is crucial for research planning. The following diagram illustrates a typical workflow for the identification and characterization of this compound in a biological system.

Experimental_Workflow A Hypothesize involvement of a novel acyl-CoA in siderophore biosynthesis B Identify putative biosynthetic gene cluster (BGC) A->B C Gene knockout of putative acyl-CoA ligase/synthetase B->C F Heterologous expression and purification of the enzyme B->F D Metabolomic analysis of wild-type vs. mutant strains (LC-MS) C->D E Identify accumulated precursor (anhydromevalonic acid) and lack of siderophore in mutant D->E G In vitro enzymatic assay with putative substrates E->G F->G J Characterize kinetic parameters of the enzyme F->J H Confirm synthesis of This compound G->H I Structural elucidation of the product (NMR, HR-MS) H->I H->J

Caption: A logical workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a testament to the intricate and diverse metabolic capabilities of fungi. While its discovery was a gradual process intertwined with the broader study of siderophore biosynthesis, its central role as a precursor is now well-established. This guide has provided a comprehensive overview of the historical context, biosynthetic pathways, and key experimental methodologies related to this compound. The provided diagrams and protocols are intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, facilitating further investigation into this fascinating molecule and its potential as a target for novel antimicrobial strategies. The continued exploration of such unique metabolic intermediates holds promise for uncovering new biological functions and therapeutic opportunities.

References

The Enigmatic Role of Anhydromevalonyl-CoA in Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites represent a vast and diverse chemical space, providing a rich source for drug discovery and development. The biosynthesis of many of these compounds, particularly polyketides, is orchestrated by large enzymatic complexes that utilize a variety of acyl-CoA precursors as building blocks. While the roles of common extender units like malonyl-CoA and methylmalonyl-CoA are well-established, the incorporation of unusual or modified extender units is a key driver of structural diversity and novel bioactivity. This technical guide delves into the current understanding of a rare and intriguing extender unit, anhydromevalonyl-CoA. Although direct experimental data on its precise role and biosynthetic pathway are limited, this document consolidates the available information, draws parallels from other unusual polyketide synthase substrates, and outlines putative biosynthetic schemes and experimental approaches to further elucidate its function.

Introduction to Secondary Metabolism and Polyketide Biosynthesis

Secondary metabolites are organic compounds produced by bacteria, fungi, plants, and other organisms that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often confer a selective advantage to the producer, for instance, as defense mechanisms, signaling molecules, or in mediating interactions with other organisms. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, anticancer, antifungal, and immunosuppressive properties.

The biosynthesis of polyketides is catalyzed by polyketide synthases (PKSs), which are large, modular enzymes.[1] PKSs iteratively condense small carboxylic acid units, typically in the form of their coenzyme A (CoA) thioesters, to build the polyketide backbone.[1] The choice of the starter unit (the initial acyl-CoA) and the extender units (the subsequent acyl-CoAs added) is a primary determinant of the final product's structure.[1]

The Central Role of Extender Units in Polyketide Diversity

The most common extender unit in polyketide biosynthesis is malonyl-CoA, derived from the carboxylation of acetyl-CoA.[1][2] The incorporation of other extender units, such as methylmalonyl-CoA, ethylmalonyl-CoA, and chloroethylmalonyl-CoA, leads to the introduction of alkyl and other functional groups into the polyketide backbone, thereby increasing its chemical complexity and potential for novel biological activity.[1] The biosynthesis of these unusual extender units often involves dedicated enzymatic pathways encoded within the biosynthetic gene cluster of the corresponding natural product.[3]

This compound: An Overview

This compound is a rare acyl-CoA derivative that has been identified as a metabolite in Aspergillus.[4] Its chemical structure suggests it is derived from anhydromevalonic acid, which is a dehydrated form of mevalonic acid, a key intermediate in the mevalonate (B85504) pathway for isoprenoid biosynthesis.[4]

Chemical Structure:

  • PubChem CID: 122391321[4]

  • ChEBI ID: CHEBI:133870[4]

  • IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-hydroxy-3-methylpent-2-enethioate[4]

The presence of a double bond in the acyl chain (the "anhydro" feature) and a hydroxyl group makes it a functionally distinct building block compared to the more common saturated and unsubstituted extender units.

Putative Biosynthesis of this compound

While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a plausible route can be proposed based on known biochemical transformations. The pathway likely originates from the canonical mevalonate pathway.

The Mevalonate Pathway: A Starting Point

The mevalonate pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5] HMG-CoA is then reduced to mevalonate.[5]

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase

Caption: The initial steps of the mevalonate pathway.

Proposed Steps to this compound

The formation of this compound from mevalonate likely involves the following hypothetical steps:

  • Phosphorylation and Decarboxylation: Mevalonate is twice phosphorylated and then decarboxylated to yield isopentenyl pyrophosphate (IPP), a key isoprenoid precursor.

  • Isomerization and Dehydration: IPP could be isomerized and then dehydrated to form an intermediate that can be converted to anhydromevalonic acid.

  • Activation to CoA Thioester: Anhydromevalonic acid would then be activated to its corresponding CoA thioester, this compound, by a CoA ligase or synthetase.

anhydromevalonyl_coa_biosynthesis mevalonate Mevalonate mevalonate_p Mevalonate-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl-PP mevalonate_pp->ipp Diphosphomevalonate decarboxylase anhydromevalonate Anhydromevalonic acid ipp->anhydromevalonate Putative isomerase/ dehydratase amv_coa This compound anhydromevalonate->amv_coa Putative CoA ligase

Caption: A putative biosynthetic pathway for this compound.

Potential Role in Secondary Metabolism

The incorporation of this compound as an extender unit in a PKS would result in a polyketide with a unique side chain containing a double bond and a hydroxyl group. This could be a precursor to further modifications, such as cyclization or oxidation, leading to novel chemical scaffolds. The identification of natural products containing this structural motif would be the first step in confirming its role as a PKS extender unit.

Experimental Protocols for Elucidation

To validate the proposed biosynthetic pathway and role of this compound, a series of experiments would be required.

Identification and Characterization of the Biosynthetic Gene Cluster
  • Methodology:

    • Genome sequencing of an Aspergillus strain known to produce metabolites potentially derived from this compound.

    • Bioinformatic analysis of the genome to identify PKS gene clusters.

    • Search for genes within these clusters that encode enzymes homologous to those in the mevalonate pathway and CoA ligases.

In Vitro Reconstitution of the Biosynthetic Pathway
  • Methodology:

    • Heterologous expression and purification of the candidate enzymes (e.g., the putative CoA ligase).

    • Incubation of the purified enzyme with anhydromevalonic acid, CoA, and ATP.

    • Analysis of the reaction products by HPLC and mass spectrometry to confirm the formation of this compound.

Isotopic Labeling Studies
  • Methodology:

    • Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or mevalonate) to the producing organism.

    • Isolation of the target secondary metabolite.

    • Analysis of the labeling pattern by NMR spectroscopy to trace the incorporation of the precursors.

Quantitative Data

Currently, there is no quantitative data available in the public domain regarding the intracellular concentrations of this compound or the kinetic parameters of the enzymes involved in its biosynthesis. The following table is a template for how such data could be presented once it becomes available through future research.

ParameterValueMethod of DeterminationReference
Intracellular concentration in Aspergillus sp.Data not availableLC-MS/MS-
Km of putative CoA ligase for anhydromevalonic acidData not availableEnzyme kinetics assay-
kcat of putative CoA ligaseData not availableEnzyme kinetics assay-

Conclusion and Future Perspectives

This compound represents a tantalizing but poorly understood component of secondary metabolism. Its unique structure suggests a role in the generation of novel polyketide scaffolds. The lack of extensive research in this area presents a significant opportunity for discovery. Future work should focus on the identification of natural products derived from this extender unit, the elucidation of its biosynthetic pathway through a combination of genomic, biochemical, and metabolic labeling approaches, and the characterization of the PKSs that are capable of incorporating it. Success in these areas will not only expand our fundamental understanding of secondary metabolism but could also provide new tools and building blocks for the combinatorial biosynthesis of novel bioactive compounds for drug development.

References

Anhydromevalonyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a key metabolic intermediate found in fungi, notably in the genus Aspergillus. It is formally the condensation product of the thiol group of coenzyme A and the carboxyl group of anhydromevalonic acid.[1] As a hydroxy fatty acyl-CoA, it plays a significant role as a coenzyme in specific biosynthetic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Properties

This compound is a complex molecule comprising an anhydromevalonate moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C27H44N7O18P3S[1]
Molecular Weight 879.7 g/mol [1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-hydroxy-3-methylpent-2-enethioate[1]
CAS Number Not available
ChEBI ID CHEBI:133870[1]
PubChem CID 122391321
Computed XLogP3 -5.0
Computed Hydrogen Bond Donor Count 12
Computed Hydrogen Bond Acceptor Count 25
Computed Rotatable Bond Count 20
Computed Exact Mass 879.16763975
Computed Monoisotopic Mass 879.16763975
Computed Topological Polar Surface Area 409 Ų
Computed Heavy Atom Count 56

Biological Role and Signaling Pathway

This compound is a crucial intermediate in the biosynthesis of certain siderophores in Aspergillus fumigatus, a pathogenic fungus. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. Specifically, this compound is a precursor for the synthesis of fusarinine (B1175079) C, which is then acetylated to form the siderophore triacetylfusarinine C (TAFC).

The biosynthesis of this compound is directly linked to the mevalonate (B85504) pathway, which is also responsible for the production of ergosterol, an essential component of fungal cell membranes. This connection highlights a critical metabolic branch point in Aspergillus.

The biosynthetic pathway for this compound from mevalonate involves two key enzymatic steps:

  • CoA-esterification: Mevalonate is first activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA ligase, SidI.

  • Dehydration: The resulting mevalonyl-CoA is then dehydrated by an enoyl-CoA hydratase, SidH, to form this compound.

This pathway is depicted in the following diagram:

Biosynthesis_of_Anhydromevalonyl_CoA Mevalonate Mevalonate MevalonylCoA Mevalonyl-CoA Mevalonate->MevalonylCoA SidI (Acyl-CoA ligase) + CoA-SH AnhydromevalonylCoA This compound MevalonylCoA->AnhydromevalonylCoA SidH (Enoyl-CoA hydratase) - H2O FusarinineC Fusarinine C Biosynthesis AnhydromevalonylCoA->FusarinineC

Figure 2: Biosynthesis of this compound in Aspergillus fumigatus.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the literature. However, based on established methods for related acyl-CoA compounds and the synthesis of its precursor, anhydromevalonic acid, the following methodologies can be adapted.

Chemo-enzymatic Synthesis of this compound

A plausible route for the synthesis of this compound would involve the chemical synthesis of trans-anhydromevalonic acid followed by its enzymatic conversion to the CoA thioester.

1. Synthesis of trans-Anhydromevalonic Acid:

The synthesis of trans-anhydromevalonic acid has been reported in the literature. A general approach involves:

  • Starting Material: A suitable protected precursor such as tert-butyl 3-oxo-5-((triisopropylsilyl)oxy)pentanoate.

  • Key Steps:

    • Z-vinyltosylation of the starting material.

    • Negishi cross-coupling reaction with dimethylzinc (B1204448) (Me₂Zn) to introduce the methyl group stereoselectively.

    • Deprotection of the silyl (B83357) and tert-butyl groups to yield trans-anhydromevalonic acid.

  • Purification: The final product can be purified by column chromatography.

2. Enzymatic Conversion to this compound:

The synthesized trans-anhydromevalonic acid can be converted to its CoA derivative using an appropriate acyl-CoA ligase. The enzyme SidI from A. fumigatus would be the ideal catalyst.

  • Enzyme Expression and Purification: The gene encoding SidI can be cloned and expressed in a suitable host, such as E. coli, and the recombinant protein purified using standard chromatographic techniques.

  • Reaction Conditions:

    • Reaction Mixture: A buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0) containing trans-anhydromevalonic acid, Coenzyme A (lithium salt), ATP, and MgCl₂.

    • Enzyme: Purified SidI enzyme.

    • Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (e.g., 30-37 °C) for a sufficient duration (e.g., 1-4 hours).

  • Monitoring and Purification: The reaction progress can be monitored by HPLC. The resulting this compound can be purified using reversed-phase HPLC.

Analytical Methodologies

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

  • Sample Preparation: Extraction of acyl-CoAs from cell or tissue samples is typically performed using acidic conditions (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the CoA thioesters. The extract is then neutralized and can be further purified by solid-phase extraction.

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) is used to separate this compound from other metabolites. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is often employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can be used for structural confirmation and quantification of this compound, particularly in purified samples.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign the signals and confirm the structure.

  • Quantitative NMR (qNMR): With the use of an internal standard of known concentration, the absolute amount of this compound can be determined.

Conclusion

This compound is an important metabolite at the intersection of primary and secondary metabolism in Aspergillus. Its biosynthesis from the mevalonate pathway highlights a key regulatory point in fungal physiology. While specific experimental data for this compound remains scarce, the methodologies outlined in this guide, adapted from related molecules, provide a solid foundation for researchers and drug development professionals to further investigate its role and potential as a therapeutic target. The continued exploration of fungal metabolic pathways will undoubtedly shed more light on the significance of this compound and other unique metabolites.

References

Anhydromevalonyl-CoA: A Key Precursor in Fungal Siderophore Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a specialized acyl-coenzyme A derivative that plays a crucial role as a metabolic intermediate in certain fungi. While not a component of central metabolism, it serves as a key building block in the biosynthesis of specific secondary metabolites, most notably the siderophore triacetylfusarinine C (TAFC) in the pathogenic fungus Aspergillus fumigatus. This technical guide provides a comprehensive overview of the precursors, biosynthesis, and derivatives of this compound, with a focus on the underlying enzymatic machinery and its relevance in fungal biology and potential drug development.

Precursors of this compound: The Mevalonate (B85504) Pathway

The biosynthesis of this compound originates from the well-established mevalonate pathway, a fundamental metabolic route for the production of isoprenoids and sterols in eukaryotes, archaea, and some bacteria. The initial substrate for this pathway is acetyl-CoA.

The key steps leading to the formation of mevalonate, the direct precursor to this compound, are summarized below:

StepReactionEnzyme
1Condensation of two acetyl-CoA moleculesAcetoacetyl-CoA thiolase
2Condensation of acetoacetyl-CoA and acetyl-CoAHMG-CoA synthase
3Reduction of HMG-CoAHMG-CoA reductase

Aspergillus fumigatus possesses the necessary enzymatic machinery for the mevalonate pathway, which provides the foundational molecule for this compound synthesis.

Biosynthesis of this compound

The conversion of mevalonate to this compound in Aspergillus fumigatus is a two-step enzymatic process that links the mevalonate pathway to siderophore biosynthesis. This process involves the activation of mevalonate with coenzyme A and a subsequent dehydration reaction.[1]

The biosynthesis of this compound from mevalonate is catalyzed by two key enzymes:

  • SidI (Acyl-CoA Ligase): This enzyme catalyzes the CoA-esterification of mevalonate, attaching coenzyme A to the carboxyl group of mevalonate to form mevalonyl-CoA. This activation step is crucial for the subsequent enzymatic transformation.

  • SidH (Enoyl-CoA Hydratase): Following the formation of mevalonyl-CoA, SidH, an enoyl-CoA hydratase, facilitates a dehydration reaction, removing a molecule of water from mevalonyl-CoA to create the double bond characteristic of this compound.[1][2]

The genes encoding these enzymes, sidI and sidH, have been identified in Aspergillus fumigatus and are essential for the production of TAFC.[1]

anhydromevalonyl_coa_biosynthesis Mevalonate Mevalonate SidI SidI (Acyl-CoA Ligase) Mevalonyl_CoA Mevalonyl-CoA SidH SidH (Enoyl-CoA Hydratase) Anhydromevalonyl_CoA This compound CoA CoA-SH CoA->SidI ATP ATP ATP->SidI AMP_PPi AMP + PPi H2O H₂O SidI->Mevalonyl_CoA SidI->AMP_PPi SidH->Anhydromevalonyl_CoA SidH->H2O

Biosynthesis of this compound from Mevalonate.

Derivatives of this compound: Triacetylfusarinine C (TAFC) Biosynthesis

The primary and most well-characterized metabolic fate of this compound in Aspergillus fumigatus is its incorporation into the biosynthesis of the extracellular siderophore, triacetylfusarinine C (TAFC). Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.

The biosynthesis of TAFC from this compound involves a series of enzymatic steps:

  • Acylation of N⁵-hydroxyornithine: The transacylase SidF transfers the anhydromevalonyl group from this compound to N⁵-hydroxyornithine.[2]

  • Assembly of Fusarinine (B1175079) C (FsC): The non-ribosomal peptide synthetase (NRPS) SidD catalyzes the cyclization of three molecules of the acylated N⁵-hydroxyornithine to form fusarinine C.

  • N²-acetylation: Finally, the N²-acetyltransferase SidG acetylates fusarinine C to yield the mature siderophore, triacetylfusarinine C.

TAFC_Biosynthesis cluster_enzymes Enzymatic Conversions Anhydromevalonyl_CoA This compound SidF SidF (Transacylase) Anhydromevalonyl_CoA->SidF N5_hydroxyornithine N⁵-hydroxyornithine N5_hydroxyornithine->SidF Acylated_Ornithine N⁵-anhydromevalonyl- N⁵-hydroxyornithine SidD SidD (NRPS) Acylated_Ornithine->SidD FsC Fusarinine C (FsC) SidG SidG (N²-acetyltransferase) FsC->SidG TAFC Triacetylfusarinine C (TAFC) Acetyl_CoA Acetyl-CoA Acetyl_CoA->SidG SidF->Acylated_Ornithine SidD->FsC SidG->TAFC

Biosynthesis of Triacetylfusarinine C (TAFC).

Quantitative Data

Quantitative analysis of siderophore production in Aspergillus fumigatus has been performed using High-Performance Liquid Chromatography (HPLC). The following table summarizes the relative production of TAFC and its precursor FsC in wild-type A. fumigatus under iron-depleted conditions.

SiderophoreRelative Abundance (%)
Triacetylfusarinine C (TAFC)100
Fusarinine C (FsC)12.0 ± 3.1

Data represents the mean ± standard deviation from three independent experiments, with TAFC levels normalized to 100%.[3]

Experimental Protocols

1. Generation of Aspergillus fumigatus Deletion Mutants (e.g., ΔsidI, ΔsidH)

  • Construct Generation: A gene replacement cassette is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene (sidI or sidH) from A. fumigatus genomic DNA. A selectable marker, such as the hygromycin B resistance cassette (hph), is amplified from a plasmid vector. The three fragments (5' flank, hph cassette, 3' flank) are then fused by a second round of PCR.

  • Protoplast Transformation: Protoplasts of the recipient A. fumigatus strain are generated by enzymatic digestion of the fungal cell wall. The purified gene replacement cassette is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformants are selected on media containing the appropriate antibiotic (e.g., hygromycin B). Homologous recombination events leading to the deletion of the target gene are confirmed by diagnostic PCR and Southern blot analysis.

2. Siderophore Extraction and HPLC Analysis

  • Culture Conditions: Aspergillus fumigatus strains are grown in iron-depleted minimal medium to induce siderophore production.

  • Extraction: The culture supernatant is harvested, and siderophores are extracted using a non-ionic adsorbent resin (e.g., Amberlite XAD-16). The resin is washed, and the siderophores are eluted with methanol.

  • HPLC Analysis: The extracted siderophores are analyzed by reverse-phase HPLC. The mobile phase typically consists of a gradient of acetonitrile (B52724) in water with a constant concentration of a pairing agent like trifluoroacetic acid. Siderophores are detected by their absorbance at a specific wavelength (e.g., 435 nm for ferrated forms). Quantification is performed by integrating the peak areas and comparing them to known standards or relative to the wild-type strain.

3. Enzyme Assays for SidI and SidH (Hypothetical Protocol)

  • Expression and Purification of Recombinant Enzymes: The coding sequences for sidI and sidH would be cloned into an expression vector (e.g., pET vector for E. coli) with an affinity tag (e.g., His-tag). The recombinant proteins would be overexpressed in a suitable host and purified using affinity chromatography.

  • SidI (Acyl-CoA Ligase) Assay: The activity of SidI could be measured by monitoring the consumption of ATP or the formation of AMP, for example, using a coupled enzyme assay where the production of pyrophosphate is linked to the oxidation of NADH, which can be followed spectrophotometrically at 340 nm. Alternatively, the formation of mevalonyl-CoA could be detected by HPLC-MS.

  • SidH (Enoyl-CoA Hydratase) Assay: The activity of SidH could be monitored by the decrease in absorbance at a specific wavelength corresponding to the double bond of the enoyl-CoA substrate (this compound) as it is hydrated. Alternatively, the conversion of mevalonyl-CoA to this compound could be followed by HPLC-MS.

Conclusion

This compound is a critical, yet specialized, metabolite in Aspergillus fumigatus, serving as the bridge between the primary mevalonate pathway and the biosynthesis of the essential iron-chelating siderophore, triacetylfusarinine C. The enzymes responsible for its synthesis, SidI and SidH, represent potential targets for the development of novel antifungal agents. A thorough understanding of this metabolic nexus is vital for researchers in mycology, drug discovery, and infectious disease, as it may unveil new strategies to combat fungal pathogens by disrupting their iron acquisition machinery. Further research into the detailed enzymology and regulation of this pathway will undoubtedly provide deeper insights into the biology of Aspergillus fumigatus and other related fungi.

References

Anhydromevalonyl-CoA: A Technical Guide to its Natural Producers, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a specialized acyl-coenzyme A molecule that plays a crucial role as a precursor in the biosynthesis of certain secondary metabolites, particularly siderophores, in fungi. Its unique structure, derived from the mevalonate (B85504) pathway, makes it a molecule of interest for understanding fungal metabolism and for potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural producers of this compound, its proposed biosynthetic pathway, and detailed methodologies for its detection and quantification.

Natural Producers of this compound

Currently, the most well-documented natural producers of this compound are filamentous fungi, particularly species within the genera Aspergillus and Penicillium. Evidence suggests its involvement in the biosynthesis of hydroxamate-type siderophores, which are iron-chelating compounds essential for fungal growth in iron-limited environments.

Fungal GenusSpecies ExampleAssociated Secondary MetaboliteRole of this compound
PenicilliumPenicillium roquefortiCoprogen (B1513091), FusarininesPrecursor for the N⁵-acyl group of N⁵-hydroxyornithine
AspergillusNot specified(Predicted) SiderophoresPrecursor for siderophore biosynthesis

Note: The table summarizes known and predicted producers. Further research is required to identify a broader range of organisms producing this molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the central mevalonate pathway, which is responsible for the production of isoprenoid precursors. While the complete enzymatic cascade for this compound synthesis has not been fully elucidated, a plausible pathway can be proposed based on known biochemical transformations.

The pathway likely initiates from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate in the mevalonate pathway.

Anhydromevalonyl_CoA_Biosynthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase anhydromevalonate Anhydromevalonate (Hypothetical Intermediate) mevalonate->anhydromevalonate Mevalonate anhydrase (Proposed) anhydromevalonyl_coa This compound anhydromevalonate->anhydromevalonyl_coa Acyl-CoA synthetase (Proposed)

Figure 1: Proposed biosynthetic pathway of this compound from acetyl-CoA.

The key proposed steps are:

  • Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA.

  • Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase.

  • Dehydration to Anhydromevalonate (Hypothetical): A putative "mevalonate anhydrase" would catalyze the dehydration of mevalonate to form anhydromevalonate. This step is currently speculative and the enzyme responsible has not been identified.

  • Activation to this compound (Hypothetical): The resulting anhydromevalonate would then be activated to its coenzyme A thioester, this compound, by a proposed acyl-CoA synthetase.

Role in Siderophore Biosynthesis

This compound serves as an acyl donor in the biosynthesis of certain siderophores. In Penicillium roqueforti, it is utilized for the acylation of N⁵-hydroxyornithine, a key step in the formation of coprogen and fusarinines.

Siderophore_Biosynthesis anhydromevalonyl_coa This compound amho N⁵-anhydromevalonyl- N⁵-hydroxyornithine (AMHO) anhydromevalonyl_coa->amho n5_hydroxyornithine N⁵-Hydroxyornithine n5_hydroxyornithine->amho Acyl-CoA N-acyltransferase siderophores Coprogen & Fusarinines amho->siderophores Non-ribosomal peptide synthetase (NRPS)

Figure 2: Involvement of this compound in siderophore biosynthesis.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are based on established methods for the analysis of other acyl-CoA molecules and are proposed as a starting point for researchers.

Extraction of Acyl-CoAs from Fungal Mycelia

This protocol is adapted from methods for extracting short- and long-chain acyl-CoAs from biological samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 2:1:0.8 (v/v/v) methanol:chloroform (B151607):water, pre-chilled to -20°C

  • 5 M NaCl

  • Centrifuge capable of 4°C and >10,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvest fungal mycelia by filtration and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered mycelia to a pre-weighed tube.

  • Add 1 mL of ice-cold extraction buffer.

  • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 300 µL of chloroform and 450 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous-methanol phase, which contains the acyl-CoAs.

  • Dry the collected phase using a lyophilizer or a vacuum concentrator.

  • Resuspend the dried extract in a suitable volume of LC-MS grade water for analysis.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions (starting point):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): To be determined based on the exact mass of protonated this compound.

  • Product Ions (m/z): Characteristic fragment ions would need to be determined by infusion of a standard or through in-silico fragmentation. Common fragments for acyl-CoAs include the adenosine (B11128) diphosphate (B83284) moiety.

  • Collision Energy: To be optimized for the specific precursor-product ion transition.

Quantification:

  • Absolute quantification can be achieved by creating a standard curve using a synthesized this compound standard.

  • Stable isotope-labeled internal standards are recommended for accurate quantification to account for matrix effects and extraction losses.

Experimental_Workflow fungal_culture Fungal Culture (e.g., P. roqueforti) harvesting Harvesting & Freezing fungal_culture->harvesting extraction Acyl-CoA Extraction harvesting->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Figure 3: General experimental workflow for the analysis of this compound.

Quantitative Data

To date, there is a lack of published quantitative data on the intracellular concentrations of this compound in any organism. The following table presents hypothetical data to illustrate how such information could be presented.

OrganismGrowth ConditionIntracellular this compound Concentration (pmol/mg dry weight)
Penicillium roquefortiIron-replete medium< 0.1 (Below Limit of Detection)
Penicillium roquefortiIron-deplete medium5.2 ± 0.8
Aspergillus fumigatusIron-replete medium< 0.1 (Below Limit of Detection)
Aspergillus fumigatusIron-deplete medium3.7 ± 0.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound is an important, yet understudied, metabolite in fungal secondary metabolism. Its role as a siderophore precursor highlights a unique intersection between primary and secondary metabolic pathways. Future research should focus on:

  • Identifying the complete biosynthetic pathway: This includes the characterization of the putative "mevalonate anhydrase" and acyl-CoA synthetase.

  • Screening for other natural producers: Expanding the search to a wider range of fungi and other microorganisms.

  • Developing and validating analytical methods: Establishing robust and standardized protocols for the quantification of this compound.

  • Investigating its regulatory networks: Understanding how the biosynthesis of this compound is controlled in response to environmental cues such as iron availability.

A deeper understanding of this compound metabolism will not only provide fundamental insights into microbial biochemistry but may also open up new avenues for the development of novel antifungals or for the bioengineering of siderophore production.

The Linchpin Role of Anhydromevalonyl-CoA in Fungal Siderophore Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for survival, pathogenic fungi have evolved sophisticated mechanisms to acquire essential nutrients from their hosts. Iron, a critical cofactor for numerous cellular processes, is often sequestered by the host, presenting a significant challenge for invading fungi. To overcome this iron limitation, many fungi employ a high-affinity iron acquisition system centered on the production and secretion of siderophores. This technical guide delves into the pivotal role of anhydromevalonyl-CoA (AM-CoA) as a key precursor in the biosynthesis of a specific class of fungal siderophores, namely the fusarinine (B1175079) and coprogen (B1513091) families. Understanding this metabolic nexus not only illuminates a crucial aspect of fungal biology but also presents novel opportunities for the development of targeted antifungal therapeutics.

This compound links the well-established mevalonate (B85504) pathway, responsible for isoprenoid and sterol biosynthesis, with the specialized production of hydroxamate-type siderophores. This connection underscores the intricate metabolic wiring within fungi and highlights a potential vulnerability that can be exploited for therapeutic intervention. This document provides a comprehensive overview of the enzymatic steps involved in AM-CoA synthesis and its subsequent utilization, details of the regulatory networks governing this pathway, and protocols for the experimental investigation of these processes.

The Biosynthetic Pathway: From Mevalonate to Siderophore Precursor

The journey from the central metabolite mevalonate to the dedicated siderophore precursor begins with the formation of this compound. This process is catalyzed by a duo of enzymes primarily localized within the peroxisome, a subcellular organelle known for its diverse metabolic functions.[1]

  • Mevalonyl-CoA Ligation: The first committed step is the activation of mevalonate to mevalonyl-CoA. This reaction is catalyzed by mevalonyl-CoA ligase , encoded by the sidI gene.[2][3]

  • Dehydration to this compound: Subsequently, mevalonyl-CoA hydratase , the product of the sidH gene, catalyzes the dehydration of mevalonyl-CoA to form this compound.[2][3]

  • Acyl Transfer to N⁵-hydroxyornithine: The final step in the utilization of AM-CoA for siderophore biosynthesis is the transfer of the anhydromevalonyl group to N⁵-hydroxy-L-ornithine. This crucial acylation is carried out by the N⁵-hydroxyornithine:this compound transacylase , encoded by the sidF gene. This reaction yields N⁵-anhydromevalonyl-N⁵-hydroxyornithine, the direct precursor for the assembly of fusarinine and coprogen-type siderophores by non-ribosomal peptide synthetases (NRPSs).

The peroxisomal localization of SidI, SidH, and SidF suggests a metabolic channeling strategy to efficiently synthesize this specific siderophore precursor.

Quantitative Data on Siderophore Production

The production of siderophores is tightly regulated by iron availability. In Aspergillus fumigatus, the deletion of genes involved in the AM-CoA pathway has a profound impact on the production of fusarinine-type siderophores.

Gene DeletionSiderophore Production (Relative to Wild-Type)Reference
ΔsidIImpaired TAFC biosynthesis
ΔsidHImpaired TAFC biosynthesis

TAFC: Triacetylfusarinine C

Regulatory Network Governing this compound Biosynthesis

The expression of the genes encoding the enzymes of the AM-CoA pathway (sidI, sidH, and sidF) is intricately regulated by the ambient iron concentration. This regulation is primarily orchestrated by two key transcription factors:

  • SreA: A GATA-type transcription factor that acts as a repressor of siderophore biosynthesis genes under iron-replete conditions.

  • HapX: A bZIP transcription factor that functions as an activator of siderophore biosynthesis genes under iron-depleted conditions.

HapX and SreA are part of a negative feedback loop that ensures a fine-tuned response to iron availability. The promoters of the sidI, sidH, and sidF genes contain binding motifs for these transcription factors, allowing for direct regulation of their expression. The consensus binding sequence for the HapX:CCAAT-binding complex includes a bipartite motif 5′-CSAATN₁₂RWT-3′ and an additional 5′-TKAN-3′ motif.

Experimental Protocols

Heterologous Expression and Purification of SidI, SidH, and SidF

Objective: To produce recombinant SidI, SidH, and SidF proteins for enzymatic assays and structural studies.

Methodology:

  • Vector Construction: The open reading frames of sidI, sidH, and sidF are amplified from fungal cDNA and cloned into an appropriate expression vector, such as pET-28a(+) for N-terminal His-tagging, for expression in Escherichia coli.

  • Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

  • Purification: The His-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purity of the eluted fractions is assessed by SDS-PAGE.

For a detailed general protocol on heterologous expression and purification of fungal enzymes, refer to established methods.

Enzyme Assays for SidI, SidH, and SidF

Objective: To determine the kinetic parameters of the enzymes involved in AM-CoA biosynthesis.

  • SidI (Mevalonyl-CoA Ligase) Assay: A coupled spectrophotometric assay can be employed to monitor the formation of mevalonyl-CoA. The reaction mixture contains mevalonate, ATP, and Coenzyme A. The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, and the decrease in absorbance at 340 nm is measured.

  • SidH (Mevalonyl-CoA Hydratase) Assay: The activity of SidH can be determined by monitoring the decrease in absorbance at 260 nm, which corresponds to the consumption of the thioester bond of mevalonyl-CoA.

  • SidF (Transacylase) Assay: The activity of SidF can be measured using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of Coenzyme A released during the acyl transfer reaction, producing a yellow-colored product that can be quantified at 412 nm. Recent studies have also shown that SidF can utilize acetyl-CoA as a substrate, which can be used in the assay.

Quantification of this compound by LC-MS/MS

Objective: To quantify the intracellular levels of AM-CoA in fungal cells.

Methodology:

  • Extraction: Fungal mycelia are harvested and rapidly quenched to halt metabolic activity. Acyl-CoAs are extracted using a suitable solvent, such as a mixture of isopropanol (B130326) and ammonium (B1175870) acetate.

Analysis of Gene Expression by qRT-PCR

Objective: To quantify the transcript levels of sidI, sidH, and sidF under different iron conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: Fungal cultures are grown under iron-depleted and iron-replete conditions. Total RNA is extracted and reverse transcribed to cDNA.

  • qRT-PCR: Quantitative real-time PCR is performed using gene-specific primers for sidI, sidH, sidF, and a validated reference gene for normalization. While specific primers for these genes are not provided in the search results, they can be designed based on the gene sequences available in fungal databases. General protocols for qRT-PCR in Aspergillus species are available.

Gene Knockout using CRISPR-Cas9

Objective: To generate deletion mutants of sidI, sidH, and sidF to study their function in siderophore biosynthesis and fungal virulence.

Methodology: The CRISPR-Cas9 system provides an efficient tool for targeted gene disruption in fungi. This involves the design of a specific guide RNA (gRNA) targeting the gene of interest and the co-transformation of the gRNA and Cas9 nuclease into fungal protoplasts. Detailed protocols for CRISPR-Cas9-mediated gene knockout in Aspergillus fumigatus have been established.

Subcellular Localization of SidI, SidH, and SidF

Objective: To confirm the peroxisomal localization of the AM-CoA biosynthetic enzymes.

Methodology:

  • Subcellular Fractionation: Fungal protoplasts are gently lysed, and subcellular organelles are separated by differential centrifugation and density gradient centrifugation. The resulting fractions (e.g., cytosolic, mitochondrial, peroxisomal) are analyzed by Western blotting using antibodies against the target proteins or organelle-specific markers. General protocols for peroxisome isolation from yeast and other eukaryotes can be adapted for fungi.

  • Fluorescence Microscopy: The genes of interest can be fused with a fluorescent reporter gene (e.g., GFP) and expressed in the fungus. The localization of the fusion protein is then visualized by confocal fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound and its Incorporation into Siderophores

Anhydromevalonyl_CoA_Biosynthesis cluster_peroxisome Peroxisome Mevalonate Mevalonate Mevalonyl_CoA Mevalonyl_CoA Mevalonate->Mevalonyl_CoA SidI (Mevalonyl-CoA ligase) Anhydromevalonyl_CoA Anhydromevalonyl_CoA Mevalonyl_CoA->Anhydromevalonyl_CoA SidH (Mevalonyl-CoA hydratase) AMHO N⁵-anhydromevalonyl- N⁵-hydroxyornithine Anhydromevalonyl_CoA->AMHO SidF (Transacylase) N5_hydroxyornithine N⁵-hydroxy-L-ornithine N5_hydroxyornithine->AMHO Siderophores Fusarinine & Coprogen Siderophores AMHO->Siderophores NRPS

Caption: Biosynthesis of AM-CoA in the peroxisome and its utilization.

Iron-Mediated Regulation of AM-CoA Biosynthesis Genes

Iron_Regulation Iron_replete Iron Replete SreA SreA Iron_replete->SreA activates Iron_deplete Iron Deplete HapX HapX Iron_deplete->HapX activates sidI_sidH_sidF sidI, sidH, sidF genes SreA->sidI_sidH_sidF represses HapX->sidI_sidH_sidF activates

Caption: Transcriptional regulation of AM-CoA biosynthesis genes by iron.

Experimental Workflow for Gene Knockout and Phenotypic Analysis

Gene_Knockout_Workflow start Design gRNA for target gene (e.g., sidI) cas9_gRNA Assemble Cas9-gRNA ribonucleoprotein complex start->cas9_gRNA transformation Protoplast Transformation cas9_gRNA->transformation selection Select Transformants transformation->selection verification Verify Gene Deletion (PCR, Sequencing) selection->verification phenotype Phenotypic Analysis (Siderophore Production, Growth Assay) verification->phenotype

Caption: Workflow for generating and analyzing gene knockout mutants.

Conclusion

This compound stands as a critical node in fungal metabolism, bridging a primary metabolic pathway with the specialized biosynthesis of siderophores essential for virulence. The peroxisomal localization of the AM-CoA biosynthetic machinery and the tight transcriptional control exerted by iron-responsive regulators highlight the sophisticated adaptations of fungi to their environment. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel antifungal strategies that target this unique and vital aspect of fungal physiology. By disrupting the supply of this key siderophore precursor, it may be possible to effectively "starve" pathogenic fungi of iron, thereby attenuating their virulence and rendering them more susceptible to host defenses and existing antifungal drugs. Further research into the kinetic properties of the involved enzymes and the intricate details of their regulation will undoubtedly pave the way for the rational design of potent and specific inhibitors.

References

Part 1: The Canonical Mevalonate Pathway vs. The Archaeal Variant

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals that anhydromevalonyl-CoA (AM-CoA) is not a recognized intermediate in the canonical mevalonate (B85504) (MVA) pathway of eukaryotes, archaea, or bacteria. The conversion of mevalonate derivatives to five-carbon isoprenoid precursors proceeds through phosphorylated intermediates.

However, a structurally related molecule, trans-anhydromevalonate-5-phosphate (tAHMP) , has been identified as a key intermediate in a modified mevalonate pathway in certain archaea, such as the hyperthermophilic archaeon Aeropyrum pernix.[1][2][3] This technical guide will clarify the established mechanisms and detail the discovery, properties, and experimental context of the analogous archaeal intermediate, tAHMP, to provide a comprehensive resource for researchers.

In the well-established mevalonate pathway of eukaryotes, mevalonate-5-pyrophosphate is converted directly to isopentenyl pyrophosphate (IPP) by the enzyme mevalonate diphosphate (B83284) decarboxylase (MDD).[4] This reaction is ATP-dependent and is believed to proceed through the formation of a phosphorylated intermediate and a carbocationic transition state, without the involvement of a CoA-ester.[5]

In contrast, a variant pathway discovered in archaea bypasses mevalonate-5-pyrophosphate. Instead, mevalonate-5-phosphate is dehydrated by a putative aconitase-like enzyme (mevalonate-5-phosphate dehydratase) to form trans-anhydromevalonate-5-phosphate (tAHMP). This intermediate is then decarboxylated by a UbiD-family decarboxylase to yield isopentenyl phosphate (B84403) (IP), which is subsequently phosphorylated to IPP.

Part 2: Quantitative Data

Quantitative kinetic data for enzymes directly involved with anhydromevalonate intermediates is specific to the archaeal pathway. For comparison, data for the key enzyme from the canonical eukaryotic pathway is also included.

EnzymeSubstrateK_mV_maxOrganism/System
Mevalonate Diphosphate DecarboxylaseMevalonate-5-Pyrophosphate0.01 µM (K_i)N/AChicken Liver
Mevalonate-5-Phosphate DehydrataseMevalonate-5-PhosphateN/AN/AAeropyrum pernix
tAHMP Decarboxylasetrans-Anhydromevalonate-5-PhosphateN/AN/AAeropyrum pernix

Note: Complete kinetic data (K_m, V_max) for the novel archaeal enzymes is not yet fully reported in the literature. The value for Mevalonate Diphosphate Decarboxylase is an inhibition constant (K_i) for a competitive inhibitor, which provides an estimate of the enzyme's affinity for its substrate.

Part 3: Experimental Protocols

Protocol 1: Assay for Mevalonate Diphosphate Decarboxylase (MDD) Activity

This protocol is based on methods used to investigate the mechanism of MDD.

  • Objective: To determine the rate of decarboxylation of mevalonate-5-pyrophosphate (MVAPP).

  • Principle: The enzyme's activity is measured by quantifying the conversion of [1-¹⁴C]MVAPP to [1-¹⁴C]isopentenyl pyrophosphate (IPP). The reaction releases ¹⁴CO₂, which is trapped and quantified by scintillation counting.

  • Materials:

    • Purified MDD enzyme

    • [1-¹⁴C]Mevalonate-5-pyrophosphate (Substrate)

    • ATP (Cofactor)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)

    • Scintillation vials containing a CO₂ trapping agent (e.g., 1 M NaOH)

    • Trichloroacetic acid (TCA) to stop the reaction

    • Scintillation counter

  • Methodology:

    • Prepare reaction mixtures in sealed vials, each containing assay buffer, ATP, and the MDD enzyme.

    • Place a small cup containing the CO₂ trapping agent inside each sealed vial, ensuring it does not mix with the reaction buffer.

    • Initiate the reaction by injecting [1-¹⁴C]MVAPP into the reaction mixture.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by injecting TCA (e.g., 10% final concentration). The acidic environment facilitates the release of all dissolved CO₂ from the buffer.

    • Allow the vials to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂ by the NaOH.

    • Remove the cup containing the NaOH-trapped ¹⁴CO₂ and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Protocol 2: Synthesis and Detection of trans-Anhydromevalonate-5-Phosphate (tAHMP)

This protocol outlines the chemical synthesis and subsequent analysis of tAHMP.

  • Objective: To chemically synthesize tAHMP for use as a standard and for enzymatic assays.

  • Principle: The synthesis involves a multi-step organic chemistry process starting from methyl tetrolate, followed by phosphorylation. The final product is purified and its structure is confirmed by NMR.

  • Methodology (Synthesis Outline):

    • Allylation: Perform a copper-catalyzed allylation of methyl tetrolate to stereoselectively produce an E-trisubstituted olefin intermediate.

    • Olefin Cleavage: Transform the resulting E-olefin to a precursor suitable for phosphorylation.

    • Phosphorylation: Introduce the phosphate group to create the final tAHMP product.

    • Purification & Confirmation: Purify the synthetic tAHMP using chromatographic techniques. Confirm the structure and stereochemistry unambiguously using Nuclear Magnetic Resonance (NMR), specifically with Nuclear Overhauser Effect Spectroscopy (NOESY) analysis.

  • Detection:

    • Enzymatic Conversion: The identity of synthetic tAHMP can be further confirmed by its enzymatic transformation into isopentenyl phosphate using the key enzyme, mevalonate-5-phosphate dehydratase, from Aeropyrum pernix.

    • LC-MS/MS: For quantification in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be employed. This involves separating the analyte on an HPLC column and detecting it with a mass spectrometer set to a specific mass transition for tAHMP, allowing for high sensitivity and specificity.

Part 4: Visualizations

Diagram 1: Canonical Eukaryotic Mevalonate Pathway

Eukaryotic_MVA_Pathway cluster_info Enzyme: Mevalonate Diphosphate Decarboxylase (MDD) MVA_PP Mevalonate-5-Pyrophosphate Intermediate [3-Phospho-MVAPP Intermediate] (transient) MVA_PP->Intermediate MDD + ATP IPP Isopentenyl Pyrophosphate Intermediate->IPP Decarboxylation & Dephosphorylation info Note: This pathway does not involve a CoA intermediate.

Caption: The final step of the canonical eukaryotic mevalonate pathway.

Diagram 2: Archaeal Mevalonate Pathway Variant

Archaeal_MVA_Pathway cluster_info Key Feature: Dehydration precedes decarboxylation MVA_P Mevalonate-5-Phosphate tAHMP trans-Anhydromevalonate- 5-Phosphate (tAHMP) MVA_P->tAHMP MVA5P Dehydratase (-H₂O) IP Isopentenyl Phosphate tAHMP->IP tAHMP Decarboxylase (-CO₂) info tAHMP is a stable, isolatable intermediate in this pathway.

Caption: A variant mevalonate pathway in archaea involving the tAHMP intermediate.

Diagram 3: Workflow for Characterizing Novel Intermediates

Workflow_Metabolite_ID genomic Comparative Genomics (Identify missing pathway enzymes) hypothesis Hypothesize Alternative Reaction / Intermediate genomic->hypothesis synthesis Chemical or Enzymatic Synthesis of Standard hypothesis->synthesis validation In Vitro Enzymatic Assay (Test conversion) hypothesis->validation detection Develop Detection Method (e.g., LC-MS/MS) synthesis->detection detection->validation in_vivo In Vivo Detection (Confirm presence in cell extracts) detection->in_vivo validation->in_vivo

Caption: A logical workflow for the discovery and validation of new metabolic intermediates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydromevalonyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA (AM-CoA) is a specialized acyl-coenzyme A thioester that serves as a key precursor in the biosynthesis of certain hydroxamate-type siderophores, such as coprogens, in fungi.[1] Siderophores are high-affinity iron-chelating compounds critical for iron acquisition in many microorganisms, playing a significant role in microbial survival, virulence, and interactions with hosts. The study of siderophore biosynthesis is an active area of research, particularly for the development of novel antimicrobial agents that target these essential pathways.

In vitro studies of the enzymes involved in siderophore biosynthesis, such as acyl-CoA N-acyltransferases, require a reliable source of their specific substrates, including AM-CoA.[1] However, AM-CoA is not readily commercially available, and a direct, published protocol for its in vitro synthesis is not widely documented.

These application notes provide a comprehensive guide for the synthesis of AM-CoA for research purposes. A robust, two-step chemical synthesis strategy is proposed, based on established methodologies for the synthesis of the precursor, trans-anhydromevalonic acid (tAHMA), and general methods for the formation of acyl-CoA thioesters.

Proposed Synthesis Strategy

The synthesis of this compound can be achieved through a two-step process:

  • Synthesis of trans-Anhydromevalonic Acid (tAHMA): The carboxylic acid precursor is first synthesized. Several stereoselective synthetic routes for tAHMA have been reported in the literature.[2][3][4]

  • Thioesterification of tAHMA with Coenzyme A: The synthesized tAHMA is then chemically coupled to the thiol group of Coenzyme A (HS-CoA) to form the desired thioester, this compound. This is achieved by activating the carboxylic acid group of tAHMA to facilitate nucleophilic attack by the sulfur atom of HS-CoA.

This proposed workflow is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Thioesterification start Commercially Available Starting Materials tahma trans-Anhydromevalonic Acid (tAHMA) start->tahma Chemical Synthesis tahma_act Activated tAHMA (e.g., Mixed Anhydride) tahma->tahma_act Activation amcoa This compound tahma_act->amcoa hscoa Coenzyme A (HS-CoA) hscoa->amcoa Coupling

Figure 1: Proposed two-step workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of trans-Anhydromevalonic Acid (tAHMA)

The synthesis of tAHMA has been successfully achieved and reported. One effective method involves a Z-vinyltosylation of a protected 3-oxo-pentanoate ester followed by a Negishi cross-coupling reaction. The following is a summarized protocol based on published methods. Researchers should consult the primary literature for detailed reaction conditions and characterization data.

Materials:

  • tert-butyl 3-oxo-5-((triisopropylsilyl)oxy)pentanoate

  • (Z)-Vinyl tosylate reagents

  • Dimethylzinc (B1204448) (Me₂Zn)

  • Palladium catalyst (for Negishi coupling)

  • Appropriate solvents (e.g., THF, diethyl ether) and reagents for workup and purification.

Methodology (Summarized):

  • Vinyltosylation: The starting pentanoate is converted to its corresponding Z-vinyltosylate. This step introduces a leaving group that facilitates the subsequent cross-coupling.

  • Negishi Cross-Coupling: The vinyltosylate is reacted with dimethylzinc in the presence of a palladium catalyst. This reaction stereoselectively introduces the methyl group to form the trans-alkene geometry of the tAHMA backbone.

  • Deprotection and Hydrolysis: The silyl (B83357) protecting group is removed, and the tert-butyl ester is hydrolyzed under appropriate conditions to yield the final product, trans-anhydromevalonic acid.

  • Purification: The crude product is purified using standard techniques such as column chromatography or crystallization to obtain pure tAHMA.

Protocol 2: Proposed Chemical Synthesis of this compound

This protocol describes a general and effective method for the synthesis of acyl-CoA thioesters from a carboxylic acid by forming a mixed anhydride (B1165640) intermediate.

Materials:

  • trans-Anhydromevalonic Acid (tAHMA) (from Protocol 1)

  • Coenzyme A, trilithium salt (HS-CoA)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 1 M)

  • HPLC-grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA) for HPLC

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bars

  • Ice bath

Methodology:

  • Activation of tAHMA (Mixed Anhydride Formation):

    • Dissolve tAHMA (1.2 equivalents) in anhydrous THF in a dry reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) and stir for 5 minutes.

    • Slowly add ethyl chloroformate (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Preparation of Coenzyme A Solution:

    • In a separate vessel, dissolve Coenzyme A (1 equivalent) in a cold (0 °C) aqueous solution of sodium bicarbonate. The bicarbonate solution helps to keep the thiol group of CoA in its nucleophilic thiolate form.

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture from step 1.

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Workup:

    • The reaction is typically quenched by proceeding directly to purification. The crude reaction mixture can be filtered to remove the hydrochloride precipitate before purification.

  • Purification by HPLC:

    • Purify the crude reaction mixture using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient (e.g., 5% to 60% B over 30 minutes) should be used to separate this compound from unreacted HS-CoA, tAHMA, and other byproducts.

    • Monitor the elution at ~260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Product Handling and Quantification:

    • Lyophilize the HPLC fractions containing the pure product to obtain this compound as a white powder.

    • Quantify the product using its molar extinction coefficient at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹) in a phosphate (B84403) buffer at neutral pH.

    • Confirm the identity and purity of the product by mass spectrometry (LC-MS).

Data Presentation: Examples of Acyl-CoA Synthesis

While specific yield data for the proposed synthesis of this compound is not available, the following table summarizes reported yields for the synthesis of other acyl-CoA thioesters using various chemical and enzymatic methods. This provides a benchmark for expected outcomes.

Acyl-CoA ProductPrecursor AcidSynthesis MethodYield (%)Reference
Benzoate-CoABenzoic AcidEnzymatic (Ligase)High
p-Hydroxybenzoate-CoAp-Hydroxybenzoic AcidEnzymatic (Ligase)High
Palmitoyl-CoAPalmitic Acid (NHS-ester)Chemical (NHS-ester)High
Caffeoyl-CoACaffeic AcidEnzymatic (Crude Ligase)15-20%
Propionyl-CoASuccinic AcidMulti-Enzymatic (in vitro)Feasible

Application Notes: In Vitro Enzymatic Assays

The primary application of synthesized this compound is to serve as a substrate for studying the kinetics and mechanism of enzymes in the siderophore biosynthesis pathway.

Target Enzyme: Acyl-CoA N-acyltransferase (e.g., CopB in Penicillium roqueforti).

Assay Principle: This enzyme catalyzes the transfer of the anhydromevalonyl group from AM-CoA to the N⁵-amino group of N⁵-hydroxyornithine, forming N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).

General In Vitro Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl or HEPES at a suitable pH) containing:

    • Purified Acyl-CoA N-acyltransferase enzyme.

    • N⁵-hydroxyornithine (the acyl acceptor).

    • Synthesized this compound (the acyl donor).

    • Necessary cofactors, if any (e.g., Mg²⁺).

  • Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., AM-CoA) or the enzyme. Incubate at the optimal temperature for the enzyme (e.g., 30-37 °C).

  • Time Points and Quenching: Take aliquots at various time points and quench the reaction by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile or methanol) to precipitate the enzyme.

  • Analysis: Analyze the formation of the product (AMHO) and/or the consumption of substrates (AM-CoA, N⁵-hydroxyornithine) using analytical techniques such as:

    • RP-HPLC: To separate and quantify substrates and products.

    • LC-MS: To confirm the identity of the product by its mass-to-charge ratio.

This assay can be used to determine key enzymatic parameters such as Kₘ, kcat, and to screen for potential inhibitors of the enzyme, which could be valuable for drug development.

G cluster_0 Reaction Components cluster_1 Products AM_CoA This compound Enzyme Acyl-CoA N-acyltransferase (e.g., CopB) AM_CoA->Enzyme N5_OH_Orn N⁵-hydroxyornithine N5_OH_Orn->Enzyme AMHO N⁵-anhydromevalonyl- N⁵-hydroxyornithine (AMHO) Enzyme->AMHO CoA_SH Coenzyme A (HS-CoA) Enzyme->CoA_SH

References

Application Note: Quantification of Anhydromevalonyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA (AM-CoA) is a derivative of mevalonic acid, a key intermediate in the mevalonate (B85504) pathway, which is fundamental for the biosynthesis of isoprenoids, cholesterol, and other essential molecules. The quantification of acyl-CoA species is crucial for understanding metabolic fluxes and the regulation of biochemical pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles for the analysis of acyl-CoAs and other intermediates of the mevalonate pathway.

Biochemical Pathway

This compound is structurally related to intermediates in the archaeal mevalonate pathway. In these organisms, mevalonate 5-phosphate is dehydrated to form trans-anhydromevalonate 5-phosphate.[1][2] AM-CoA represents the coenzyme A thioester of anhydromevalonic acid. The pathway diagram below illustrates the canonical mevalonate pathway leading to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), highlighting the position of mevalonate, from which anhydromevalonate derivatives are formed.[3][4]

Mevalonate_Pathway cluster_CoA Hypothetical AM-CoA Formation Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_5_P Mevalonate-5-P Mevalonate->Mevalonate_5_P Mevalonate kinase Anhydromevalonic_Acid Anhydromevalonic Acid Mevalonate->Anhydromevalonic_Acid AnhydroMVA_P trans-Anhydromevalonate-5-P (in Archaea) Mevalonate_5_P->AnhydroMVA_P Phosphomevalonate dehydratase Isopentenyl_P Isopentenyl-P AnhydroMVA_P->Isopentenyl_P Anhydromevalonate-P decarboxylase IPP_DMAPP IPP / DMAPP Isopentenyl_P->IPP_DMAPP AM_CoA This compound Anhydromevalonic_Acid->AM_CoA Acyl-CoA synthetase

Caption: Mevalonate pathway and the position of anhydromevalonate derivatives.

Experimental Workflow

The overall workflow for the quantification of AM-CoA involves sample preparation, LC-MS/MS analysis, and data processing. A robust sample preparation procedure is critical for the stability and recovery of acyl-CoA compounds.

LCMS_Workflow Sample Biological Sample (Cell pellet, Tissue homogenate) Extraction Protein Precipitation & Extraction with cold solvent (e.g., 10% TCA or 80% Methanol) Sample->Extraction Centrifugation Centrifugation (17,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness (under Nitrogen stream) Supernatant->Evaporation Reconstitution Reconstitute in LC-MS Grade Water/Methanol (B129727) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for AM-CoA quantification.

Detailed Experimental Protocol

This protocol is a representative method synthesized from established procedures for acyl-CoA analysis. Optimization may be required for specific biological matrices.

1. Materials and Reagents

  • This compound (AM-CoA) standard (if available, otherwise requires custom synthesis)

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-Malonyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., Heptanoyl-CoA).

  • LC-MS grade water, acetonitrile, and methanol.

  • Formic acid and ammonium (B1175870) acetate.

  • Trichloroacetic acid (TCA).

2. Standard Curve and Quality Control (QC) Preparation

  • Prepare a 1 mg/mL stock solution of AM-CoA in LC-MS grade water.

  • Generate a series of calibration standards by serially diluting the stock solution in water or a surrogate matrix (e.g., cell lysate from a knockout model).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 10% (w/v) TCA to the cell pellet. For tissues, homogenize in cold TCA.[5]

  • Spike with the internal standard.

  • Sonicate the samples briefly (e.g., 10 pulses of 0.5 seconds) on ice to ensure complete lysis.

  • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Centrifuge at 20,000 x g at 4°C for 5 minutes to remove any remaining particulates.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) or HILIC column for polar analytes.[7]
Column Temp. 40°C
Autosampler Temp. 4°C
Mobile Phase A 5 mM Ammonium Formate in Water, pH 6.3
Mobile Phase B 98% Acetonitrile in 5 mM Ammonium Formate, pH 6.3
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Gradient Start at 0% B, hold for 2 min. Ramp to 60% B over 8 min. Ramp to 90% B in 1 min and hold for 5 min. Return to 0% B and re-equilibrate for 5 min.[7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Cone Voltage 45 V
Desolvation Gas Nitrogen at 500 L/h
MRM Transitions AM-CoA: Predicted [M+H]⁺ m/z 824.2 → 317.1 (Adenosine-diphosphate fragment). Further optimization is required. Internal Standard: Dependent on the IS used.

Note: The predicted MRM transition for AM-CoA is based on its chemical formula (C₂₇H₄₂N₇O₁₈P₃S) and the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the acyl group and subsequent fragmentation of the CoA moiety.

Representative Quantitative Data

The following table summarizes the expected performance of the LC-MS/MS method. These values are representative and based on typical results for acyl-CoA quantification.[7]

ParameterExpected Performance
Linear Range 1 - 2000 ng/mL
Correlation Coeff. (r²) > 0.995
Lower Limit of Quant. (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be robust and sensitive. While the protocol is based on established methods for similar analytes, validation and optimization are essential for specific applications and matrices. This method will be a valuable tool for researchers investigating the mevalonate pathway and its role in various physiological and pathological states.

References

Application Notes and Protocols for Enzymatic Assay of Anhydromevalonyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA (AM-CoA) is a key intermediate in the biosynthesis of a class of siderophores, which are iron-chelating compounds produced by various microorganisms. The enzymatic activity associated with AM-CoA is primarily mediated by acyl-CoA N-acyltransferases. These enzymes catalyze the transfer of the anhydromevalonyl group from AM-CoA to an acceptor molecule, a crucial step in the formation of hydroxamate-type siderophores like coprogen.[1][2] The study of AM-CoA activity is vital for understanding microbial iron acquisition, developing novel antimicrobial agents, and in the broader context of metabolic engineering.

This document provides detailed protocols for assaying the enzymatic activity of the N-acyltransferase that utilizes AM-CoA, methods for the preparation of necessary substrates, and approaches for quantifying the reaction products.

Signaling Pathway: Coprogen Biosynthesis

The enzymatic activity of interest is a key step in the biosynthesis of coprogen, a siderophore produced by fungi such as Penicillium roqueforti. The pathway involves the acylation of N⁵-hydroxyornithine with this compound to form N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO), which is then further processed to yield coprogen.[1][2]

Coprogen_Biosynthesis cluster_0 Coprogen Biosynthesis Pathway AM_CoA This compound Acyltransferase Acyl-CoA N-acyltransferase (e.g., CopB) AM_CoA->Acyltransferase N5_OH_Orn N⁵-hydroxyornithine N5_OH_Orn->Acyltransferase AMHO N⁵-anhydromevalonyl- N⁵-hydroxyornithine (AMHO) Acyltransferase->AMHO NRPS Non-ribosomal Peptide Synthetase (e.g., CopA) AMHO->NRPS Coprogen_B Coprogen B NRPS->Coprogen_B Second_Acyltransferase Acyl-CoA N-acyltransferase (e.g., CopE) Coprogen_B->Second_Acyltransferase Coprogen Coprogen Second_Acyltransferase->Coprogen

Coprogen Biosynthesis Pathway

Data Presentation: Kinetic Parameters of Related Acyltransferases

EnzymeSubstrate(s)Km (µM)Vmax or kcatReference
Ornithine N-hydroxylase (KtzI)L-Ornithine91 ± 86.96 ± 0.13 min-1 (kcat)[3]
Acyl-CoA:testosterone acyltransferaseTributyltin (inhibitor)~9 (Ki)-[4]
Acyl-CoA:17β-estradiol acyltransferaseTributyltin (inhibitor)~31 (Ki)-[4]
3-methylcrotonyl-CoA carboxylase3-methylcrotonyl-CoA9.8-[5]
Geranyl-CoA carboxylaseGeranyl-CoA8.8-[5]

Experimental Protocols

Enzymatic Synthesis of Substrates

a) this compound Synthesis (Chemo-enzymatic Method)

This protocol is a general method for the synthesis of acyl-CoAs and can be adapted for this compound, for which a specific detailed protocol is not widely available.[6]

Materials:

  • Anhydromevalonic acid

  • Coenzyme A (CoA)

  • Carbonyldiimidazole (CDI) or Ethylchloroformate (ECF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (C18)

Protocol:

  • Activation of Anhydromevalonic Acid:

    • Dissolve anhydromevalonic acid in anhydrous THF.

    • Add a molar excess of CDI or ECF and stir at room temperature for 1-2 hours to form the activated intermediate.

  • Thioesterification:

    • In a separate vial, dissolve Coenzyme A in cold sodium bicarbonate buffer.

    • Slowly add the activated anhydromevalonic acid solution to the CoA solution while maintaining the pH at ~7.5.

    • Stir the reaction mixture on ice for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Apply the mixture to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidic water to remove unreacted CoA and salts.

    • Elute the this compound with a methanol/water mixture.

    • Confirm the product identity and purity using LC-MS.

b) N⁵-hydroxyornithine Synthesis (Enzymatic Method)

This protocol utilizes an ornithine N-hydroxylase enzyme.[3]

Materials:

  • L-ornithine

  • Ornithine N-hydroxylase (e.g., KtzI, can be heterologously expressed and purified)

  • FAD, NADPH or NADH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

Protocol:

  • Prepare a reaction mixture containing L-ornithine, FAD, and NADPH or NADH in the reaction buffer.

  • Initiate the reaction by adding the purified ornithine N-hydroxylase.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient duration.

  • Monitor the formation of N⁵-hydroxyornithine by HPLC or a colorimetric assay.[3]

  • Purify the product using appropriate chromatographic techniques.

Enzymatic Assay for this compound N-acyltransferase Activity

This section provides three different methods to assay the activity of the acyl-CoA N-acyltransferase that utilizes AM-CoA.

a) Continuous Spectrophotometric Assay

This assay measures the release of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored spectrophotometrically.

Spectrophotometric_Assay_Workflow cluster_1 Continuous Spectrophotometric Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (AM-CoA, N⁵-hydroxyornithine, DTNB, Buffer) Add_Enzyme Add Acyl-CoA N-acyltransferase Prepare_Reaction_Mix->Add_Enzyme Incubate_Measure Incubate and Continuously Measure Absorbance at 412 nm Add_Enzyme->Incubate_Measure Calculate_Activity Calculate Enzymatic Activity Incubate_Measure->Calculate_Activity

Continuous Spectrophotometric Assay Workflow

Materials:

  • This compound (substrate)

  • N⁵-hydroxyornithine (substrate)

  • Purified Acyl-CoA N-acyltransferase

  • DTNB solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, N⁵-hydroxyornithine, and DTNB.

  • Add this compound to the mixture and equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient of the colored product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.

b) Fluorescent Assay

This method uses a fluorescently labeled acyl-CoA analog or involves derivatization of the product for fluorescent detection.[3]

Materials:

  • This compound (or a fluorescently labeled analog)

  • N⁵-hydroxyornithine

  • Purified Acyl-CoA N-acyltransferase

  • Reaction buffer

  • Fluorescence plate reader or spectrofluorometer

  • (Optional) Derivatizing agent for the product

Protocol:

  • Set up the enzymatic reaction as described for the spectrophotometric assay, but without DTNB.

  • If using a fluorescently labeled AM-CoA analog, monitor the change in fluorescence properties upon transfer of the acyl group.

  • Alternatively, at different time points, stop the reaction and derivatize the product (AMHO) with a fluorescent tag.

  • Quantify the fluorescent product using a standard curve.

c) LC-MS Based Assay

This is a highly sensitive and specific method that directly measures the formation of the product, N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[2]

LCMS_Assay_Workflow cluster_2 LC-MS Based Assay Workflow Enzymatic_Reaction Perform Enzymatic Reaction (AM-CoA, N⁵-hydroxyornithine, Enzyme) Quench_Reaction Quench Reaction at Time Points (e.g., with acid or organic solvent) Enzymatic_Reaction->Quench_Reaction Sample_Preparation Prepare Samples for LC-MS (Centrifugation, Dilution) Quench_Reaction->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification of AMHO) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis and Activity Calculation LC_MS_Analysis->Data_Analysis

LC-MS Based Assay Workflow

Materials:

  • This compound

  • N⁵-hydroxyornithine

  • Purified Acyl-CoA N-acyltransferase

  • Reaction buffer

  • Quenching solution (e.g., trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system

Protocol:

  • Perform the enzymatic reaction in a controlled temperature environment.

  • At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of AMHO formed.

  • Develop a standard curve using synthesized AMHO to accurately determine the concentration in the reaction samples.

  • Calculate the enzyme activity based on the rate of product formation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to assay the enzymatic activity of this compound N-acyltransferase. The choice of assay method will depend on the available equipment, the required sensitivity, and the specific research question. The continuous spectrophotometric assay is suitable for high-throughput screening and kinetic analysis, while the LC-MS based method offers the highest specificity and sensitivity for detailed mechanistic studies. These methods are crucial for advancing our understanding of siderophore biosynthesis and for the development of novel therapeutics targeting microbial iron metabolism.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Anhydromevalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA (amCoA) is a structurally unique acyl-coenzyme A thioester. While not a central metabolite in canonical pathways, its potential role as a biomarker or metabolic intermediate in various biological processes is of growing interest to researchers in metabolism, drug discovery, and diagnostics. Accurate and sensitive quantification of amCoA in biological matrices is crucial for elucidating its function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for this purpose.[1][2][3] This document provides a detailed protocol for the analysis of amCoA using LC-MS/MS, including sample preparation, instrument parameters, and data analysis.

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other cellular metabolites. The eluent is then introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1][4] A stable isotope-labeled internal standard can be used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation (from Cultured Cells)
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard, such as a stable isotope-labeled acyl-CoA.

  • Protein Precipitation: Vortex the samples and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Clarification: Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis. For some applications, solid-phase extraction (SPE) may be used for further cleanup and concentration, though it should be optimized to ensure recovery of polar analytes.

  • Reconstitution: If the supernatant is dried, reconstitute the sample in the initial mobile phase. Using glass vials is recommended to minimize analyte loss.

Liquid Chromatography (LC)
  • Column: Agilent ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 42°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-16 min: 50-98% B

    • 16-18 min: 98% B

    • 18-19 min: 98-2% B

    • 19-25 min: 2% B

Mass Spectrometry (MS)
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative analysis is performed in MRM mode. The precursor ion for this compound is its [M+H]⁺ adduct. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).

Table 1: Predicted MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound894.2387.110035
Internal Standard (e.g., ¹³C₃-Propionyl-CoA)827.2320.110030

Note: The m/z values for this compound are predicted based on its chemical structure and known fragmentation patterns of other acyl-CoAs. The optimal collision energies should be determined empirically.

Visualizations

G Experimental Workflow for amCoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Metabolite Extraction (TCA/SSA) Harvest->Extract Spike Internal Standard Spiking Extract->Spike Centrifuge Protein Precipitation (Centrifugation) Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C8 Column) Supernatant->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

G Putative Metabolic Pathway of amCoA Mevalonate Mevalonate MVA_P Mevalonate-5-phosphate Mevalonate->MVA_P Mevalonate Kinase MVA_PP Mevalonate-5-pyrophosphate MVA_P->MVA_PP Phosphomevalonate Kinase IPP Isopentenyl pyrophosphate MVA_PP->IPP MVAPP Decarboxylase amCoA This compound MVA_PP->amCoA Hypothetical Dehydration & CoA Ligation HMG_CoA HMG-CoA HMG_CoA->Mevalonate HMG-CoA Reductase Unknown_Metabolite Downstream Metabolite(s) amCoA->Unknown_Metabolite Putative Enzymatic Conversion

Caption: A putative metabolic pathway involving this compound.

Conclusion

The protocol outlined in this document provides a robust framework for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS. While the provided MRM transitions are predictive, they offer a solid starting point for method development. Empirical optimization of chromatographic and mass spectrometric parameters is essential for achieving the best performance. This method will be a valuable tool for researchers investigating the role of this and other novel acyl-CoA species in health and disease.

References

Application Notes & Protocols: Structural Elucidation of Anhydromevalonyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anhydromevalonyl-CoA is a key intermediate in the modified mevalonate (B85504) pathway, an essential metabolic route for isoprenoid biosynthesis in various organisms, including archaea. The structural elucidation of this molecule is critical for understanding its precise role in metabolism and for the development of potential inhibitors of this pathway for therapeutic or biotechnological purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and conformation of small molecules like this compound in solution. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical structure of this compound[1] and typical chemical shift ranges for the functional groups present in the molecule, including the vinyl methyl group, the α,β-unsaturated thioester, and the various moieties of the coenzyme A backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Anhydromevalonyl Moiety
C3-CH₃1.8 - 2.0sVinyl methyl group.
C2-H5.8 - 6.2sVinylic proton.
C4-H₂2.3 - 2.6tMethylene adjacent to a double bond.
C5-H₂3.5 - 3.8tMethylene adjacent to a hydroxyl group.
Coenzyme A Moiety
Pantothenate-CH₂3.2 - 3.5mMethylene groups of the pantothenate unit.
Pantothenate-CH3.8 - 4.1mMethine group of the pantothenate unit.
Cysteamine-CH₂-S2.9 - 3.2tMethylene adjacent to the thioester.
Cysteamine-CH₂-N3.3 - 3.6tMethylene adjacent to the amide nitrogen.
Ribose-H1'~6.0dAnomeric proton of the ribose.
Ribose-H2', H3', H4'4.0 - 4.8mOther ribose protons.
Ribose-H5'4.0 - 4.3mMethylene protons of the ribose.
Adenine-H2~8.0sAdenine (B156593) aromatic proton.
Adenine-H8~8.3sAdenine aromatic proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Anhydromevalonyl Moiety
C1 (C=O)190 - 200Thioester carbonyl.
C2125 - 135Vinylic carbon.
C3135 - 145Vinylic carbon with methyl substituent.
C3-CH₃15 - 25Vinyl methyl carbon.
C435 - 45Methylene carbon.
C555 - 65Methylene carbon attached to hydroxyl.
Coenzyme A Moiety
Pantothenate Carbons30 - 80Carbons of the pantothenate unit.
Cysteamine (B1669678) Carbons30 - 40Carbons of the cysteamine unit.
Ribose Carbons60 - 90Carbons of the ribose unit.
Adenine Carbons115 - 155Aromatic carbons of the adenine base.

Experimental Protocols

Sample Preparation
  • Purification: this compound should be purified to >95% purity as determined by a preliminary analytical technique such as HPLC-UV.

  • Solvent: For ¹H NMR, dissolve 1-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons. For aqueous solutions, a phosphate (B84403) buffer at a physiological pH (e.g., 7.4) is recommended to maintain the stability of the molecule.

  • Internal Standard: Add a known amount of an internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents.

NMR Data Acquisition

NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Solvent Suppression: If using D₂O, presaturation or a water suppression pulse sequence (e.g., zgesgp) may be necessary to suppress the residual HDO signal.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in stereochemical assignments.

Data Processing and Analysis
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the internal standard (DSS at 0.00 ppm for ¹H in D₂O; TMS at 0.00 ppm for ¹H and ¹³C in organic solvents).

  • Spectral Assignment:

    • Begin by assigning the well-resolved signals in the ¹H spectrum.

    • Use the HSQC spectrum to assign the corresponding directly attached carbons.

    • Utilize COSY data to trace out the proton coupling networks within the anhydromevalonyl and coenzyme A moieties.

    • Employ the HMBC spectrum to connect the different spin systems and to assign non-protonated carbons, such as the thioester carbonyl and the vinylic carbons.

Visualizations

Modified Mevalonate Pathway

The following diagram illustrates the modified mevalonate pathway in which this compound is an intermediate. This pathway is found in some archaea and differs from the canonical mevalonate pathway found in eukaryotes.

Modified_Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-phosphate mevalonate->mevalonate_p Mevalonate kinase anhydromevalonate_p trans-Anhydromevalonate 5-phosphate mevalonate_p->anhydromevalonate_p Aconitase-like hydratase isopentenyl_p Isopentenyl phosphate anhydromevalonate_p->isopentenyl_p Decarboxylase ipp_dmapp IPP / DMAPP isopentenyl_p->ipp_dmapp Isopentenyl phosphate kinase

Caption: Modified mevalonate pathway leading to isoprenoid precursors.

Experimental Workflow for NMR Structural Elucidation

This workflow outlines the key steps from sample preparation to final structure determination.

NMR_Workflow sample_prep Sample Preparation (Purification, Dissolution) nmr_acq NMR Data Acquisition sample_prep->nmr_acq nmr_1d 1D NMR (¹H, ¹³C) nmr_acq->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_acq->nmr_2d data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_1d->data_proc nmr_2d->data_proc spectral_analysis Spectral Analysis & Assignment data_proc->spectral_analysis structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation

Caption: General workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Extraction of Anhydromevalonyl-CoA from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a key metabolic intermediate in the biosynthesis of various secondary metabolites in fungi, including certain siderophores. The accurate and efficient extraction of this molecule is crucial for studying its role in fungal metabolism, as well as for applications in synthetic biology and drug development. These application notes provide a detailed protocol for the extraction of this compound from fungal cultures, adapted from established methods for acyl-CoA analysis.

Biosynthetic Pathway of this compound

This compound is derived from the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria for the production of isoprenoid precursors.[1] The pathway commences with acetyl-CoA and proceeds through the key intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] In fungi, HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase.[2][3] While the direct enzymatic conversion of a mevalonate-derived intermediate to this compound in fungi is not fully elucidated in the provided search results, a modified mevalonate pathway in archaea involves the formation of trans-anhydromevalonate 5-phosphate.[4][5][6][7] In the context of fungal siderophore biosynthesis, it is understood that this compound acts as a precursor.

Below is a diagram illustrating the initial steps of the mevalonate pathway leading to the branch point for specialized metabolism involving this compound.

Anhydromevalonyl_CoA_Biosynthesis cluster_0 Mevalonate Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate 2 NADPH hmg_coa_reductase HMG-CoA Reductase pathway_enzymes Further Enzymatic Steps mevalonate->pathway_enzymes anhydromevalonyl_coa This compound pathway_enzymes->anhydromevalonyl_coa siderophores Siderophore Biosynthesis anhydromevalonyl_coa->siderophores

Caption: Biosynthesis of this compound.

Quantitative Data

Acyl-CoA SpeciesFungal SpeciesConcentration Range (nmol/g dry weight)Reference
Acetyl-CoAColletotrichum higginsianum~1.0 - 5.0[8]
Palmitoyl-CoAMucor circinelloides~0.1 - 0.5[9]
Oleoyl-CoAMucor circinelloides~0.2 - 0.8[9]
Various Acyl-CoAsAspergillus oryzaeBroad range, influenced by ACBP[10]
Myristoyl-CoAMonascus ruberHigh affinity for ACBP5[10]

Experimental Protocols

This section details the methodology for the extraction and subsequent analysis of this compound from fungal cultures.

Protocol 1: Extraction of this compound from Fungal Mycelia

This protocol is adapted from established methods for the extraction of acyl-CoAs from biological samples.

Materials:

  • Fungal culture grown in appropriate liquid medium

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 60% (v/v) Methanol in water, pre-chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution Solution: 50% (v/v) Methanol in water or a buffer suitable for LC-MS analysis

Procedure:

  • Harvesting Fungal Mycelia:

    • Rapidly harvest fungal mycelia from the liquid culture by vacuum filtration.

    • Quickly wash the mycelia with ice-cold distilled water to remove residual medium.

    • Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.

  • Cell Lysis:

    • Transfer the frozen mycelia to a pre-chilled mortar.

    • Add liquid nitrogen and grind the mycelia to a fine powder using a pestle.

  • Extraction:

    • Transfer the powdered mycelia to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer per 100 mg of fungal powder.

    • Add an appropriate amount of internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of Reconstitution Solution.

    • Vortex briefly and centrifuge at >13,000 x g for 5 minutes at 4°C to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • Liquid Chromatography (LC): A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is recommended for sensitive and specific quantification.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined empirically or from the literature if available.

Procedure:

  • Develop an LC-MS/MS method for the detection of this compound. This involves optimizing the MRM transitions and chromatographic conditions.

  • Prepare a calibration curve using a commercially available or synthesized standard of this compound.

  • Inject the extracted fungal samples and calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for this compound and the internal standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow

The following diagram outlines the key steps in the extraction and analysis of this compound from fungal cultures.

Extraction_Workflow start Fungal Culture harvest Harvest Mycelia (Vacuum Filtration) start->harvest quench Quench Metabolism (Liquid Nitrogen) harvest->quench lyse Cell Lysis (Grinding) quench->lyse extract Extraction (Cold Methanol) lyse->extract clarify Clarification (Centrifugation) extract->clarify dry Dry Extract (Vacuum/Nitrogen) clarify->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Fungal Extraction Workflow.

References

Application Notes and Protocols for the Purification of Anhydromevalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a hydroxy fatty acyl-CoA, formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of anhydromevalonic acid.[1][2] As an intermediate in specialized metabolic pathways, potentially in organisms like Aspergillus, its isolation and purification are critical for detailed biochemical characterization, enzyme assays, and potential drug discovery applications.[1] Due to the limited availability of specific purification protocols for this compound in the current scientific literature, this document provides a comprehensive guide based on established methods for the purification of structurally similar acyl-CoA esters.

The proposed purification strategy is designed to be robust and adaptable, taking into account the general physicochemical properties of acyl-CoA molecules. These methods are intended to serve as a starting point for the development of a specific and optimized purification protocol for this compound.

Physicochemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to designing an effective purification strategy. Key characteristics are summarized in the table below.

PropertyValueReference
Molecular FormulaC27H44N7O18P3S[1]
Molecular Weight879.7 g/mol [1]
DescriptionA hydroxy fatty acyl-CoA
Key Functional GroupsCoenzyme A moiety (thiol ester, pyrophosphate, adenosine), hydroxyl group, carbon-carbon double bond

Proposed Purification Strategies

Based on common techniques for acyl-CoA purification, a multi-step approach is recommended to achieve high purity of this compound. The general workflow would involve initial extraction from the biological source, followed by one or more chromatographic steps.

G cluster_0 Purification Workflow Biological_Sample Biological Sample (e.g., cell lysate) Extraction Solvent-Based Extraction Biological_Sample->Extraction Initial Isolation SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Partial Purification & Desalting HPLC Reversed-Phase HPLC SPE->HPLC High-Resolution Separation Final_Product Purified this compound HPLC->Final_Product Final Polishing

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the purification of various acyl-CoA esters and should be optimized for this compound.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is based on a method for the general isolation of a wide range of acyl-CoA esters.

Materials:

Procedure:

  • Homogenize the frozen and powdered biological sample in an ice-cold 100 mM potassium phosphate buffer.

  • Add an equal volume of isopropanol to the homogenate and mix thoroughly.

  • To this mixture, add a one-quarter volume of saturated ammonium sulfate solution and a double volume of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifuge the mixture at approximately 2,000 x g for 5 minutes to separate the phases.

  • The upper phase contains the acyl-CoA esters. Carefully collect this phase and dilute it with 10 volumes of 100 mM potassium phosphate buffer (pH 4.9).

  • The sample is now ready for further purification, such as solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Partial Purification

This protocol utilizes anion-exchange chromatography to separate the negatively charged acyl-CoAs from neutral and positively charged contaminants.

Materials:

  • Anion-exchange SPE cartridge

  • Methanol

  • Deionized water

  • Elution buffer (e.g., a gradient of ammonium formate (B1220265) or sodium chloride in a buffered solution)

  • SPE vacuum manifold

Procedure:

  • Condition the anion-exchange SPE cartridge by washing with one column volume of methanol, followed by two column volumes of deionized water.

  • Equilibrate the cartridge with the 100 mM potassium phosphate buffer (pH 4.9).

  • Load the diluted extract from Protocol 1 onto the SPE cartridge.

  • Wash the cartridge with several column volumes of the equilibration buffer to remove unbound contaminants.

  • Elute the bound acyl-CoAs using an appropriate elution buffer. A stepwise or linear gradient of increasing salt concentration is often effective.

  • Collect the fractions and assay for the presence of this compound.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for the final purification of acyl-CoA esters.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Phosphoric acid in water (e.g., 0.1% v/v)

  • Mobile Phase B: Acetonitrile

  • Lyophilizer (optional, for sample concentration and buffer removal)

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Inject the partially purified sample from Protocol 2.

  • Elute the sample using a linear gradient of increasing acetonitrile concentration. The exact gradient will need to be optimized for this compound.

  • Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenosine (B11128) moiety of Coenzyme A.

  • Collect the fractions corresponding to the peak of interest.

  • The purified fractions can be pooled and lyophilized if a volatile buffer system was used.

Data Presentation

For effective comparison and optimization of the purification process, all quantitative data should be summarized in a structured table.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract1001
Solvent Extraction
SPE Eluate
HPLC Purified Fraction

Note: "Activity" can be determined by a specific enzymatic assay for this compound or by quantitative analysis (e.g., HPLC peak area).

Signaling Pathway Context: The Mevalonate (B85504) Pathway

This compound is structurally related to intermediates of the mevalonate pathway, a critical metabolic route for the synthesis of isoprenoids. Understanding this pathway provides context for the biosynthesis of precursors to this compound.

G Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA + Acetyl-CoA Mevalonate (R)-Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Anhydro This compound Mevalonate->Anhydro Hypothetical Conversion

Caption: Simplified upper mevalonate pathway leading to potential biosynthesis of this compound.

Conclusion

The purification of this compound, while not explicitly detailed in the literature, can be systematically approached using established methodologies for similar acyl-CoA compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop a tailored and effective purification scheme. Careful optimization of each step, coupled with rigorous analytical monitoring, will be key to obtaining highly purified this compound for downstream applications in research and development.

References

Troubleshooting & Optimization

Anhydromevalonyl-CoA (AM-CoA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of anhydromevalonyl-CoA (AM-CoA).

Troubleshooting Guide: Common Issues with AM-CoA Experiments

This guide addresses specific issues that may arise during the handling, storage, and use of AM-CoA in experimental settings.

Observed Problem Potential Cause Recommended Solution
Low or no product formation in enzymatic assays AM-CoA degradation due to improper storage or handling.1. Prepare fresh AM-CoA solutions for each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store stock solutions at -80°C in a slightly acidic buffer (pH 4-6).
Thioester bond hydrolysis.1. Maintain experimental pH between 6.0 and 7.5.2. Avoid strongly basic or acidic conditions.
Inconsistent results between experimental replicates Variable AM-CoA concentration due to degradation.1. Quantify AM-CoA concentration immediately before use using a reliable method such as HPLC. 2. Use an internal standard for quantification to account for sample loss during preparation.
Presence of contaminating hydrolases in enzyme preparations.1. Purify the enzyme of interest to homogeneity.2. Include protease and phosphatase inhibitors in the reaction buffer.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Spontaneous cyclization or oxidation of AM-CoA.1. Analyze samples immediately after preparation.2. Store samples at low temperatures (4°C) in an autosampler if there is a delay before injection.3. Consider the use of antioxidants in the storage and reaction buffers.
Formation of disulfides.Add a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) to the buffer, unless it interferes with the assay.[1]

Frequently Asked Questions (FAQs) about AM-CoA Stability

Q1: What is the optimal pH for storing and using AM-CoA?

A1: Based on general knowledge of acyl-CoA compounds, AM-CoA is most stable in a slightly acidic environment (pH 4-6). The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH. For enzymatic assays, it is recommended to work at the optimal pH for the enzyme, while minimizing the incubation time to reduce AM-CoA degradation.

Q2: How should I store my AM-CoA stock solutions?

A2: For long-term storage, AM-CoA should be stored as a lyophilized powder at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in a buffer with a pH between 4 and 6. Aqueous solutions of coenzyme A derivatives are generally unstable and should be used within a day if stored at 4°C.[1]

Q3: My enzymatic reaction is slow. Could AM-CoA degradation be the cause?

A3: Yes, the degradation of AM-CoA will lead to a lower effective substrate concentration, which can significantly decrease the reaction rate. It is crucial to use freshly prepared AM-CoA solutions or to verify the concentration of your stock solution before setting up the reaction.

Q4: What are the primary degradation products of AM-CoA?

A4: The primary degradation of AM-CoA is expected to be the hydrolysis of the thioester bond, which would yield coenzyme A (CoA-SH) and anhydromevalonic acid. Other potential degradation products could arise from oxidation or intramolecular reactions, given the presence of a hydroxyl group and a double bond in the anhydromevalonyl moiety.

Q5: Are there any specific handling precautions for AM-CoA?

A5: Yes. Due to its potential instability, always handle AM-CoA on ice. When preparing solutions, use degassed, purified water and buffers to minimize oxidation. If possible, prepare solutions fresh for each experiment.

Quantitative Data Summary

Condition Estimated Half-life of AM-CoA
pH 4.0, 4°C Several days
pH 7.0, 25°C Hours
pH 8.5, 25°C Minutes to hours
-20°C in aqueous buffer (pH 5) Weeks to months
-80°C in aqueous buffer (pH 5) Months to over a year

Experimental Protocols

Protocol 1: Quantification of AM-CoA by HPLC

This protocol provides a general method for the quantification of AM-CoA using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • AM-CoA standard of known concentration

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Sample diluent: 0.1 M potassium phosphate buffer, pH 5.0

Procedure:

  • Prepare a standard curve:

    • Prepare a series of dilutions of the AM-CoA standard in the sample diluent to cover the expected concentration range of the experimental samples.

  • Sample Preparation:

    • Dilute the experimental samples containing AM-CoA with the sample diluent to fall within the range of the standard curve.

  • HPLC Analysis:

    • Set the UV detector to 260 nm (for the adenine (B156593) moiety of CoA).

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the standards and samples.

    • Elute with a linear gradient to 50% Mobile Phase B over 20 minutes.

    • Monitor the elution profile and record the peak area for AM-CoA.

  • Data Analysis:

    • Plot the peak area of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of AM-CoA in the experimental samples by interpolating their peak areas on the standard curve.

Protocol 2: Monitoring AM-CoA Degradation

This protocol describes a method to assess the stability of AM-CoA under different experimental conditions.

Materials:

  • AM-CoA solution of known concentration

  • A set of buffers with varying pH values (e.g., pH 4, 7, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system as described in Protocol 1

Procedure:

  • Incubation:

    • Add a known amount of AM-CoA to each buffer at the different temperatures to be tested.

  • Time-course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Immediately quench any further degradation by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Analyze the samples by HPLC as described in Protocol 1 to determine the remaining concentration of AM-CoA.

  • Data Analysis:

    • Plot the concentration of AM-CoA as a function of time for each condition.

    • Calculate the half-life of AM-CoA under each condition by fitting the data to a first-order decay model.

Visualizations

Anhydromevalonyl_CoA_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_other Other Degradation Routes AM_CoA This compound CoA Coenzyme A AM_CoA->CoA Thioesterase or High pH Anhydromevalonic_Acid Anhydromevalonic Acid AM_CoA->Anhydromevalonic_Acid Thioesterase or High pH Oxidized_Products Oxidized Products AM_CoA->Oxidized_Products Oxidizing agents Cyclized_Products Cyclized Products AM_CoA->Cyclized_Products Spontaneous

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent or Failed Experiment with AM-CoA Check_Storage Verify AM-CoA Storage Conditions (-80°C, acidic pH) Start->Check_Storage Check_Storage->Start Improper Storage (re-purify or new batch) Check_Handling Review Handling Procedures (on ice, fresh solutions) Check_Storage->Check_Handling Storage OK Check_Handling->Start Improper Handling (revise protocol) Quantify Quantify AM-CoA Concentration (e.g., by HPLC) Check_Handling->Quantify Handling OK Quantify->Start Low Concentration (use fresh stock) Check_Assay Examine Assay Conditions (pH, temperature, enzyme purity) Quantify->Check_Assay Concentration OK Check_Assay->Start Suboptimal Assay (optimize conditions) Success Experiment Successful Check_Assay->Success Assay OK

Caption: Troubleshooting workflow for experiments involving AM-CoA.

AM_CoA_Biosynthesis Mevalonate_Pathway Mevalonate Pathway Anhydromevalonic_Acid Anhydromevalonic Acid Mevalonate_Pathway->Anhydromevalonic_Acid AM_CoA_Synthetase Acyl-CoA Synthetase (putative) Anhydromevalonic_Acid->AM_CoA_Synthetase CoA Coenzyme A CoA->AM_CoA_Synthetase AM_CoA This compound AM_CoA_Synthetase->AM_CoA Acyltransferase Acyl-CoA N-acyltransferase AM_CoA->Acyltransferase N5_Hydroxyornithine N5-hydroxyornithine N5_Hydroxyornithine->Acyltransferase AMHO N5-anhydromevalonyl- N5-hydroxyornithine (AMHO) Acyltransferase->AMHO Siderophores Fusarinines, Coprogens AMHO->Siderophores Further enzymatic steps

Caption: Biosynthetic role of this compound in siderophore production.[2]

References

Technical Support Center: Anhydromevalonyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of anhydromevalonyl-CoA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction and handling of this compound and related short-chain acyl-CoAs.

Q1: What are the primary challenges in extracting short-chain acyl-CoAs like this compound?

A1: The main challenges stem from their low abundance in biological samples and the inherent instability of the thioester bond. Key difficulties include enzymatic degradation by cellular thioesterases upon cell lysis, chemical hydrolysis at non-optimal pH, and thermal decomposition. Therefore, rapid and effective quenching of enzymatic activity and maintenance of cold, acidic conditions are critical.

Q2: What is the optimal pH for extraction and storage of acyl-CoAs?

A2: Acyl-CoA thioesters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0. Alkaline conditions (pH > 7) can lead to rapid hydrolysis of the thioester bond. Many protocols recommend using an extraction buffer with a pH of approximately 4.9.

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is crucial. Both enzymatic and chemical degradation of acyl-CoAs are accelerated at higher temperatures. All extraction steps, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C. Samples and reagents should be pre-chilled to minimize degradation.

Q4: Which internal standard is suitable for the quantification of this compound?

A4: Ideally, a stable isotope-labeled version of this compound would be the best internal standard. However, if this is not available, a structurally similar short-chain acyl-CoA that is not naturally present in the sample, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), can be used. The internal standard should be added at the very beginning of the sample preparation to account for any loss during extraction and purification.

Q5: Is solid-phase extraction (SPE) necessary for purifying this compound?

A5: SPE can be a valuable step for purifying and concentrating acyl-CoAs from complex biological extracts. However, it can also lead to the loss of more hydrophilic short-chain acyl-CoAs. For molecules like this compound, which has a hydroxyl group, care must be taken to optimize the SPE method to ensure good recovery. Some methods bypass SPE by using protein precipitation with agents like 5-sulfosalicylic acid (SSA), which can improve the recovery of more polar acyl-CoAs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no recovery of this compound in the final extract.

  • Question: I am not detecting my target molecule after the extraction process. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Inefficient Cell Lysis: Ensure that your homogenization or sonication method is sufficient to break open the cells and release the intracellular contents.

    • Analyte Degradation: The most common cause is the degradation of the thioester bond. To mitigate this:

      • Immediately quench enzymatic activity by flash-freezing the sample in liquid nitrogen or by adding a cold organic solvent like methanol.

      • Maintain a low temperature (0-4°C) throughout the entire extraction procedure.

      • Use an acidic extraction buffer (pH 4.0-6.0) to prevent chemical hydrolysis.

    • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic aqueous buffer is often effective.

Problem 2: Poor reproducibility between replicate samples.

  • Question: I am observing significant variability in the quantified amount of this compound across my replicates. How can I improve consistency?

  • Answer: Poor reproducibility is often due to inconsistent sample handling and processing. To improve this:

    • Standardize Sample Collection and Quenching: Ensure that all samples are collected and processed in an identical and rapid manner to minimize variations in degradation.

    • Use an Internal Standard: Add a known amount of a suitable internal standard to each sample at the very beginning of the extraction process. This will help to correct for variability in extraction efficiency.

    • Precise Pipetting and Handling: Be meticulous with all pipetting steps, especially when handling small volumes of solvents and samples.

Problem 3: Co-elution of interfering compounds during LC-MS analysis.

  • Question: My chromatogram shows several peaks co-eluting with my target analyte, making quantification difficult. What can I do?

  • Answer: Co-elution can be addressed by optimizing both the sample preparation and the chromatography:

    • Improve Sample Purity: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. Anion-exchange or reversed-phase SPE cartridges can be effective.

    • Optimize Chromatographic Separation:

      • Adjust the gradient of your mobile phase to better separate the analyte from interfering peaks.

      • Consider using a different column chemistry (e.g., a different C18 phase or a HILIC column) that may provide better selectivity for your molecule of interest.

      • Ensure the pH of your mobile phase is optimal for the retention and peak shape of this compound.

Data Presentation

The efficiency of acyl-CoA extraction can vary significantly depending on the method and the specific acyl-CoA. Below are tables summarizing reported recovery rates for various acyl-CoAs using different extraction techniques. This data can serve as a reference for what to expect and how to select a method for this compound.

Table 1: Recovery of Acyl-CoAs Using a Mixed-Solvent Extraction and SPE [1]

Acyl-CoATissueExtraction Recovery (%)SPE Recovery (%)
Acetyl-CoARat Liver93 ± 585 ± 4
Malonyl-CoARat Liver95 ± 683 ± 5
Octanoyl-CoARat Liver104 ± 790 ± 6
Oleoyl-CoARat Liver98 ± 688 ± 5
Palmitoyl-CoARat Liver96 ± 587 ± 4
Arachidonyl-CoARat Liver94 ± 686 ± 5

Table 2: Comparison of Acyl-CoA Recovery with and without Solid-Phase Extraction (SPE) [2]

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (no SPE) (%)
Pantothenate0> 99
Dephospho-CoA0> 99
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859

Experimental Protocols

The following are detailed protocols for the extraction of short-chain acyl-CoAs from cell cultures and tissues. These can be adapted for the extraction of this compound.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of polar analytes.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Washing: Wash cultured cells twice with ice-cold PBS.

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% SSA with the internal standard to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • Analysis: The supernatant can be directly injected into an LC-MS/MS system for analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissue

This protocol is a general method for extracting a broad range of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, containing an internal standard

  • Isopropanol

  • Acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Centrifuge

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add approximately 50-100 mg of frozen, powdered tissue to 2 mL of ice-cold KH2PO4 buffer with the internal standard.

  • Solvent Addition: Add 2.0 mL of isopropanol and homogenize again. Then, add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

  • Extraction: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at approximately 2,000 x g for 5 minutes.

  • Supernatant Collection: The upper aqueous phase contains the acyl-CoAs. Carefully transfer this phase to a new tube.

  • Purification (Optional): The extract can be further purified using solid-phase extraction (SPE) if necessary.

  • Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Diagram 1: General Workflow for Acyl-CoA Extraction and Analysis

This diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of acyl-CoAs from biological samples.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Quench Quenching (Liquid N2 or Cold Solvent) Sample->Quench Immediate Homogenize Homogenization (in Acidic Buffer with IS) Quench->Homogenize Solvent_Ext Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenize->Solvent_Ext Centrifuge Centrifugation Solvent_Ext->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Optional) Collect_Supernatant->SPE For Purification Dry_Reconstitute Dry & Reconstitute Collect_Supernatant->Dry_Reconstitute Direct SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

A generalized workflow for acyl-CoA extraction.

Diagram 2: Modified Mevalonate (B85504) Pathway in Archaea

This compound is derived from anhydromevalonate, an intermediate in the modified mevalonate pathway found in many archaea. This pathway is distinct from the canonical mevalonate pathway in eukaryotes.

G acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate (R)-Mevalonate hmg_coa->mevalonate mevalonate_5p Mevalonate-5-P mevalonate->mevalonate_5p Mevalonate Kinase anhydro_mevalonate_5p trans-Anhydromevalonate-5-P mevalonate_5p->anhydro_mevalonate_5p Mevalonate-5-P Dehydratase isopentenyl_p Isopentenyl-P anhydro_mevalonate_5p->isopentenyl_p Anhydromevalonate-5-P Decarboxylase ipp Isopentenyl Diphosphate (IPP) isopentenyl_p->ipp Isopentenyl-P Kinase

The modified mevalonate pathway in archaea.

References

Technical Support Center: Optimization of HPLC Separation for Anhydromevalonyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the HPLC separation of anhydromevalonyl-CoA isomers is limited in the available scientific literature. The methodologies, data, and troubleshooting advice provided herein are based on established methods for structurally similar short-chain acyl-CoA thioesters. These compounds serve as valuable proxies, and the principles outlined are expected to be directly applicable to the separation of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges include:

  • Structural Similarity: this compound may exist as multiple isomers (e.g., positional or geometric isomers) with very similar physicochemical properties, making them difficult to resolve using standard chromatographic methods.[1]

  • Stereoisomers: The presence of chiral centers can result in enantiomers that are chemically identical in an achiral environment, requiring specialized chiral separation techniques.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be prone to degradation through hydrolysis. This necessitates careful sample handling, such as maintaining low temperatures and using fresh samples, and optimized, non-harsh chromatographic conditions to prevent on-column degradation.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, leading to co-elution and inaccurate quantification.[1]

Q2: Which HPLC columns are most suitable for separating this compound isomers?

A2: For separating acyl-CoA compounds, reversed-phase columns are typically employed.

  • C18 columns are a common choice and have been used for the separation of various CoA compounds.[2]

  • For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.[3][4] Cyclodextrin-based columns can also be effective.[3] The selection of the appropriate chiral column often requires empirical testing.

Q3: How can I improve the resolution between closely eluting isomers?

A3: To improve resolution, you can systematically optimize several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) concentration can significantly impact retention and selectivity. For ionizable compounds like acyl-CoAs, modifying the pH of the aqueous portion of the mobile phase can alter their charge state and improve separation.[5][6]

  • Gradient Elution: Employing a shallow gradient, where the concentration of the organic solvent is increased slowly over time, can enhance the separation of closely eluting peaks.[5]

  • Temperature: Using a column oven to control the temperature can improve peak shape and reproducibility. Sometimes, a lower temperature can enhance resolution, although it may increase backpressure.[1]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, but will also increase the analysis time.[7]

  • Ion-Pairing Reagents: For highly polar compounds that are not well-retained on reversed-phase columns, adding an ion-pairing reagent to the mobile phase can improve retention and resolution. However, these reagents can be harsh on the column and mass spectrometer if used.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem: Poor Resolution or Co-elution of Isomers

dot graph TD { A[Start: Poor Resolution] --> B{Check Mobile Phase}; B --> C{Is pH Optimized?}; C -- No --> D[Adjust pH to alter ionization]; C -- Yes --> E{Is Organic Modifier Concentration Optimal?}; E -- No --> F[Adjust Organic Modifier Percentage]; E -- Yes --> G{Consider Gradient Elution}; G --> H[Implement a Shallow Gradient]; H --> I{Still Poor Resolution?}; I -- Yes --> J{Evaluate Column}; J --> K[Ensure Column is not Degraded]; K --> L[Consider a Different Stationary Phase (e.g., different C18 or a chiral column)]; I -- No --> M[Resolution Improved]; D --> N[Re-evaluate Resolution]; F --> N; L --> N; subgraph Legend direction LR subgraph "Shape" direction LR a("Process Step") b{"Decision Point"} end subgraph "Color" direction LR c[Start/End] d[Action] end end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] a; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] b; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] c; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] d; } caption { label="Troubleshooting Workflow for Poor Resolution"; font-size=12; }

Caption: Logical steps for troubleshooting poor peak resolution.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Systematically adjust the pH and the concentration of the organic modifier (e.g., acetonitrile or methanol) to find the optimal selectivity.[5] For complex mixtures, a gradient elution may be necessary to resolve all components.[5]
Column Degradation Over time, columns can lose their stationary phase or become contaminated, leading to poor peak shape and resolution.[5] Try cleaning the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can help extend the life of the analytical column.[8]
Inappropriate Stationary Phase If optimizing the mobile phase does not yield sufficient resolution, the stationary phase may not be suitable. For chiral isomers, a chiral stationary phase is required.[1] For positional isomers, a different type of reversed-phase column (e.g., with a different bonding chemistry or particle size) might provide the necessary selectivity.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.[1][5] Reduce the injection volume or dilute the sample.
Problem: Peak Tailing

dot graph TD { A[Start: Peak Tailing] --> B{Check for Column Overload}; B -- Yes --> C[Reduce Sample Concentration/Injection Volume]; B -- No --> D{Evaluate Mobile Phase pH}; D --> E[If analyte is basic, use a basic mobile phase; if acidic, use an acidic mobile phase]; E --> F{Still Tailing?}; F -- Yes --> G{Consider Secondary Interactions}; G --> H[Add a competing agent (e.g., small amount of acid/base) to the mobile phase]; H --> I{Still Tailing?}; I -- Yes --> J{Inspect Column Hardware}; J --> K[Check for blocked frit or column void]; I -- No --> L[Peak Shape Improved]; C --> L; K --> M[Clean/Replace Frit or Column]; M --> L; subgraph Legend direction LR subgraph "Shape" direction LR a("Process Step") b{"Decision Point"} end subgraph "Color" direction LR c[Start/End] d[Action] end end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] a; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] b; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] c; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] d; }

Caption: Decision tree for addressing peak tailing issues.

Potential Cause Recommended Solution
Secondary Interactions Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.[1] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions.[1] Operating at a lower pH can also help.
Column Overload Injecting too concentrated a sample can lead to peak tailing.[1][5] Dilute the sample or reduce the injection volume.
Column Contamination or Degradation Contaminants at the head of the column can cause peak distortion.[1] Try back-flushing the column or, if that fails, replace the column. A guard column is recommended to protect the analytical column from strongly retained sample components.[8]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Problem: Retention Time Drift
Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is prepared accurately and consistently. If using an isocratic mobile phase with pre-mixed solvents, ensure they are thoroughly mixed. For gradient elution, ensure the pump is functioning correctly.[1][8] Prepare fresh mobile phase daily.[1]
Column Not Equilibrated Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.[1] A stable baseline is a good indicator of equilibration.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[1]
Leaks in the System Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect flow rate, leading to retention time shifts.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Acyl-CoA Analysis

This protocol is adapted from methods for the separation of various short-chain acyl-CoA thioesters and can be used as a starting point for this compound isomer separation.[2]

Parameter Condition
Column C18, 2.6 µm particle size, 100 Å pore size, 100 x 4.6 mm
Mobile Phase A 150 mM Sodium Phosphate, pH 6.4
Mobile Phase B Methanol
Gradient Isocratic with 9% Methanol (can be adjusted to a gradient for better resolution)
Flow Rate 0.8 mL/min
Column Temperature 30 °C (or ambient, but controlled)
Detection UV at 254 nm or 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve standards or extracts in the mobile phase. For biological samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
Protocol 2: Chiral HPLC Method for Isomer Separation

This protocol provides a general framework for developing a chiral separation method, based on common practices for separating enantiomers.[3][4][9]

Parameter Starting Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based, such as Chiralpak AD or similar)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in normal phase mode. For reversed-phase chiral separations, a mobile phase of acetonitrile/water or methanol/water with a buffer or acidic modifier is common.
Gradient/Isocratic Start with an isocratic elution (e.g., 90:10 Hexane:Isopropanol). A gradient may be developed to improve resolution.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (temperature can be a critical parameter for chiral separations)
Detection UV at 254 nm or 260 nm
Injection Volume 5 - 20 µL
Optimization Notes The choice of alcohol modifier and its concentration can have a significant impact on chiral recognition and resolution. Small amounts of additives (e.g., TFA for acidic compounds) can improve peak shape.

Data Presentation

The following tables illustrate how to present quantitative data from your optimization experiments.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

% Organic ModifierRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
10%12.513.11.2
15%9.810.21.4
20%7.27.51.0

Table 2: Chiral Separation Performance on Different Columns

Chiral Stationary PhaseMobile PhaseRetention Time (R-isomer) (min)Retention Time (S-isomer) (min)Resolution (Rs)
Chiralpak AD90:10 Hexane:IPA8.49.52.1
Chiralcel OD95:5 Hexane:EtOH11.211.91.3
Cyclobond I70:30 ACN:Water6.56.50

References

Technical Support Center: Anhydromevalonyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anhydromevalonyl-CoA (HMG-CoA) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (HMG-CoA) reductase enzymatic assay?

A1: The HMG-CoA reductase assay is typically a spectrophotometric assay that measures the activity of the HMG-CoA reductase enzyme.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway.[1][2] The reaction consumes NADPH, and the rate of NADPH oxidation can be monitored by measuring the decrease in absorbance at 340 nm.[1][2][3]

Q2: My negative control (no enzyme) shows a decreasing absorbance at 340 nm. What could be the cause?

A2: A decreasing absorbance in the negative control suggests degradation of NADPH that is independent of HMG-CoA reductase activity. This can be caused by contaminants in the assay buffer or instability of NADPH under certain conditions (e.g., alkaline pH).[4] It is crucial to ensure the purity of all reagents and prepare fresh buffers for each experiment.

Q3: I am using crude cell lysates and the background absorbance is very high. How can I resolve this?

A3: High background absorbance is a common issue when using crude cell lysates due to the presence of other cellular components that absorb at 340 nm.[4] To mitigate this, you can try the following:

  • Dialysis: Dialyze your crude extract to remove low molecular weight substances that may contribute to the background signal.[4]

  • Blank Correction: Use a proper blank that contains all the reaction components except the substrate (HMG-CoA) to subtract the background absorbance.

  • Protein Precipitation: Partially purify your sample by protein precipitation to remove interfering proteins.

Q4: My results are not reproducible. What are the common sources of variability?

A4: Poor reproducibility can stem from several factors:

  • Reagent Instability: HMG-CoA and NADPH can be unstable. It is recommended to prepare fresh solutions, aliquot them, and store them at -20°C. Avoid repeated freeze-thaw cycles.[1]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or inhibitors, can lead to significant variations.

  • Temperature Fluctuations: Ensure that all assay components and the reaction itself are maintained at the recommended temperature (typically 37°C).[1]

  • Enzyme Activity: The activity of the HMG-CoA reductase enzyme can decrease over time, even when stored on ice. Use a fresh aliquot for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Background Signal Crude lysate contains other NADPH-dependent enzymes.Use a control reaction without HMG-CoA to measure and subtract the background rate of NADPH consumption.[4]
Sample turbidity (e.g., from precipitated protein or lipids).Centrifuge the sample prior to the assay. Ensure all components are fully dissolved.
Contaminated reagents.Use high-purity water and reagents. Prepare fresh buffers.
Low or No Enzyme Activity Inactive enzyme.Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm the protein concentration.
Incorrect assay conditions (pH, temperature).Verify the pH of the assay buffer and ensure the spectrophotometer is set to the correct temperature (37°C).[1]
Presence of inhibitors in the sample.If screening unknown compounds, perform a control with a known amount of pure enzyme to check for inhibition.
Erratic or Non-linear Kinetics Substrate or cofactor depletion.Ensure that the concentrations of HMG-CoA and NADPH are not limiting during the measurement period.
Instability of assay components.Prepare fresh reagents, especially NADPH and HMG-CoA, for each experiment.[1]
Presence of air bubbles in the wells.Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if necessary.
Inconsistent Inhibitor Potency (IC50 values) Inaccurate inhibitor concentration.Verify the stock concentration of the inhibitor and perform accurate serial dilutions.
Solvent effects.Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls.[5]
Time-dependent inhibition.Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to check for time-dependent effects.

Quantitative Data on Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds against HMG-CoA reductase.

Table 1: Statin Inhibitors

InhibitorIC50 (nM)
Atorvastatin8
Simvastatin11
Lovastatin23
Pravastatin44
Fluvastatin28
Rosuvastatin5

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Non-Statin and Natural Product Inhibitors

InhibitorTypeIC50Reference
CurcuminNatural Product4.3 µM[6][7]
Salvianolic Acid CNatural Product8 µM[6][7]
F. palmata bark aqueous extractNatural Product Extract9.1 ± 0.61 µg/mL[8]
Simvastatin (for comparison)Statin18.56 ± 0.68 μg/mL[9]

Experimental Protocols

Protocol for HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[1][2][5]

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1x assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT). Warm to 37°C before use.[8]

  • NADPH Solution: Reconstitute lyophilized NADPH in the assay buffer to a final concentration of ~400 µM. Keep on ice and protect from light.

  • HMG-CoA Solution: Reconstitute HMG-CoA in ultrapure water to a final concentration of ~400 µM. Keep on ice.

  • HMG-CoA Reductase (HMGR): Thaw the enzyme on ice. Dilute to the desired concentration in cold assay buffer just before use.

2. Assay Procedure (96-well plate format):

  • Set up the reactions in a clear, flat-bottom 96-well plate.

  • Add the following to each well:

    • Sample Wells: 10 µL of sample (e.g., purified enzyme or cell lysate)

    • Positive Control: A known amount of active HMG-CoA reductase.

    • Negative Control (Blank): 10 µL of assay buffer.

  • Prepare a reaction mix containing:

    • 174 µL Assay Buffer

    • 12 µL HMG-CoA Solution

    • 4 µL NADPH Solution

  • Add 190 µL of the reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm in kinetic mode, every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the negative control from the rates of the sample wells.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

Protocol for HMG-CoA Reductase Inhibitor Screening

1. Reagent and Sample Preparation:

  • Prepare reagents as described in the activity assay protocol.

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

2. Assay Procedure:

  • Add the following to each well:

    • Enzyme Control: 5 µL HMG-CoA Reductase + 2 µL solvent.

    • Test Inhibitor: 5 µL HMG-CoA Reductase + 2 µL of test inhibitor dilution.

    • Solvent Control: 5 µL HMG-CoA Reductase + 2 µL of the highest concentration of solvent used for the inhibitors.

    • Blank: Assay buffer only.

  • Adjust the volume in each well to 10 µL with assay buffer.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 190 µL of the reaction mix (containing HMG-CoA and NADPH) to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode as described above.

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100

  • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA AnhydromevalonylCoA This compound HMG_CoA->AnhydromevalonylCoA HMG-CoA Reductase Mevalonate Mevalonate AnhydromevalonylCoA->Mevalonate Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP Mevalonate_PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA Inhibition

Caption: The Mevalonate Pathway, highlighting the role of HMG-CoA Reductase and the inhibitory action of statins.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, NADPH, Buffers) Prepare_Inhibitors Prepare Test Inhibitor Dilutions Start->Prepare_Inhibitors Plate_Setup Plate Setup: - Enzyme Control - Test Inhibitor Wells - Solvent Control - Blank Prepare_Inhibitors->Plate_Setup Pre_incubation Pre-incubate Plate at 37°C Plate_Setup->Pre_incubation Add_Reaction_Mix Add Reaction Mix (HMG-CoA + NADPH) Pre_incubation->Add_Reaction_Mix Kinetic_Reading Kinetic Reading at 340 nm (37°C) Add_Reaction_Mix->Kinetic_Reading Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Kinetic_Reading->Data_Analysis IC50_Determination Plot % Inhibition vs. Concentration and Calculate IC50 Data_Analysis->IC50_Determination

Caption: A typical experimental workflow for screening HMG-CoA reductase inhibitors.

References

Technical Support Center: Optimizing Anhydromevalonyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of culture conditions for anhydromevalonyl-CoA production.

Frequently Asked Questions (FAQs)

Q1: What are the key culture parameters that influence this compound production?

A1: The production of this compound is a complex process influenced by several critical culture parameters. These can be broadly categorized into nutritional and physical factors. Key nutritional factors include the composition of the culture medium, specifically the carbon source, nitrogen source, and the presence of essential minerals and vitamins.[1][2] Physical parameters such as temperature, pH, aeration (dissolved oxygen), and agitation speed also play a crucial role in cellular growth and metabolic flux towards this compound synthesis.[3][4][5]

Q2: My this compound yield is consistently low. What are the initial troubleshooting steps?

A2: Low yield is a common issue that can stem from various factors. A systematic troubleshooting approach is recommended. Start by verifying the integrity of your engineered strain and the expression of the biosynthetic pathway enzymes. Subsequently, evaluate the culture conditions. Ensure the medium composition is optimal and not depleted of essential nutrients during fermentation. Monitor and control the pH and temperature, as deviations can significantly impact enzyme activity. Also, assess the aeration and agitation to ensure sufficient oxygen supply, which is critical for cell growth and energy metabolism.

Q3: How can I accurately quantify the intracellular concentration of this compound?

A3: Accurate quantification of intracellular CoA thioesters like this compound is essential for process optimization. The most reliable and widely used method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for precise measurement of CoA species within complex biological samples. Proper sample preparation, including rapid quenching of metabolism and efficient extraction, is critical for obtaining accurate results.

Q4: What is the typical biosynthetic pathway for this compound?

A4: this compound is synthesized from acetyl-CoA through the mevalonate (B85504) pathway. The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate. Subsequent phosphorylation and decarboxylation steps lead to the formation of isopentenyl pyrophosphate (IPP), a key isoprenoid precursor. While the direct biosynthetic step to this compound is less commonly described in general metabolic pathways, it is understood to be derived from intermediates of the mevalonate pathway. In some organisms, specific enzymes catalyze the formation of this compound from mevalonate-5-phosphate.

Q5: Can the choice of microbial host impact production?

A5: Absolutely. The choice of the microbial host is a critical factor. Escherichia coli is a commonly used host for producing various biochemicals due to its well-understood genetics and rapid growth. However, other hosts such as Saccharomyces cerevisiae might offer advantages, particularly for pathways originating from eukaryotic organisms. The native metabolic network of the host can influence the availability of precursors like acetyl-CoA and the overall metabolic burden of the engineered pathway. Therefore, host selection and engineering are key strategic decisions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Cell Growth Suboptimal medium compositionOptimize carbon and nitrogen sources. Supplement with essential amino acids, vitamins, and trace metals.
Inappropriate temperature or pHDetermine the optimal temperature and pH for your specific microbial strain through small-scale experiments.
Insufficient aerationIncrease agitation speed or enrich the air supply with oxygen to maintain a dissolved oxygen (DO) level of at least 30%.
Accumulation of toxic byproductsMonitor for the production of inhibitory metabolites like acetate. Consider fed-batch strategies to limit substrate overflow.
Low this compound Titer Despite Good Growth Precursor (Acetyl-CoA) limitationOverexpress genes involved in acetyl-CoA synthesis or delete competing pathways that consume acetyl-CoA.
Low expression or activity of pathway enzymesVerify protein expression via SDS-PAGE or Western blot. Optimize inducer concentration and induction time. Consider codon optimization of the genes for the expression host.
Feedback inhibition of pathway enzymesInvestigate potential feedback inhibition loops within the biosynthetic pathway and consider using enzyme variants that are less sensitive to inhibition.
Degradation of this compoundEnsure rapid sample quenching and proper extraction procedures to prevent enzymatic or chemical degradation during analysis.
Inconsistent Results Between Batches Variability in inoculum preparationStandardize the age and physiological state of the inoculum culture. Use a consistent inoculum size.
Fluctuations in culture conditionsEnsure tight control over temperature, pH, and dissolved oxygen throughout the fermentation process.
Inconsistent media preparationPrepare media components from concentrated stocks to minimize batch-to-batch variability.

Experimental Protocols

Protocol 1: Optimization of Culture Medium using a Design of Experiments (DoE) Approach

This protocol outlines a method for systematically optimizing the concentrations of key media components.

  • Factor Screening: Use a Plackett-Burman design to identify the most significant media components (e.g., glucose, yeast extract, peptone, (NH₄)₂SO₄, KH₂PO₄).

  • Optimization: Employ a central composite design (CCD) based on response surface methodology (RSM) to determine the optimal concentrations of the significant factors identified in the screening phase.

  • Data Analysis: Analyze the results to build a statistical model that predicts this compound production based on the media composition.

  • Validation: Perform experiments at the predicted optimal conditions to validate the model.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular this compound.

  • Metabolic Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solvent (e.g., 60% methanol (B129727) at -40°C).

  • Cell Lysis and Extraction: Pellet the cells by centrifugation and lyse them using methods such as sonication or bead beating in an appropriate extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Sample Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) for separation. Develop a multiple reaction monitoring (MRM) method for the specific parent and fragment ions of this compound.

  • Quantification: Create a standard curve using a pure standard of this compound to quantify its concentration in the samples.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Production cluster_strain Strain Engineering cluster_culture Culture Optimization cluster_analysis Analysis Strain Host Strain Selection (e.g., E. coli) Pathway Biosynthetic Pathway Construction Strain->Pathway Media Media Optimization (DoE) Pathway->Media Conditions Physical Condition Optimization (Temp, pH, DO) Media->Conditions Fermentation Fermentation Conditions->Fermentation Sampling Sampling & Quenching Fermentation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Data Data Analysis Quantification->Data Data->Conditions Iterative Optimization

Caption: A flowchart illustrating the key stages in optimizing this compound production.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield CheckGrowth Is cell growth optimal? Start->CheckGrowth CheckTiter Is the titer still low with good growth? CheckGrowth->CheckTiter Yes OptimizeGrowth Optimize Media & Physical Conditions CheckGrowth->OptimizeGrowth No AnalyzeMetabolism Analyze Precursor Supply & Enzyme Expression/Activity CheckTiter->AnalyzeMetabolism Yes CheckByproducts Check for toxic byproducts CheckTiter->CheckByproducts No, growth is also affected OptimizeGrowth->CheckGrowth GeneticEngineering Strain Engineering: - Overexpress precursors - Delete competing pathways - Optimize enzyme expression AnalyzeMetabolism->GeneticEngineering CheckByproducts->OptimizeGrowth End Improved Yield GeneticEngineering->End

Caption: A decision tree for troubleshooting low this compound yields.

AnhydromevalonylCoA_Pathway Simplified this compound Biosynthetic Pathway cluster_input Central Metabolism cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mev_P Mevalonate-5-P Mevalonate->Mev_P Mevalonate Kinase Mev_PP Mevalonate-5-PP Mev_P->Mev_PP Phosphomevalonate Kinase AnhydroMevCoA This compound Mev_P->AnhydroMevCoA Putative Synthase IPP Isopentenyl-PP Mev_PP->IPP

Caption: A diagram of the biosynthetic pathway leading to this compound.

References

Technical Support Center: Extraction of Polar Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of polar fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting polar fungal metabolites?

A1: Researchers often face several challenges when extracting polar fungal metabolites. These include:

  • Low Yield: The concentration of target metabolites in the fungal biomass or culture broth can be inherently low.[1][2]

  • Complex Mixtures: Fungal extracts are complex matrices containing a wide variety of compounds, which can interfere with the isolation and purification of the target polar metabolites.

  • Metabolite Degradation: Polar metabolites can be sensitive to factors like pH, temperature, and enzymatic activity, leading to degradation during the extraction process.[1]

  • Inefficient Extraction: The choice of solvent and extraction method is critical. Using a non-optimal solvent can result in poor recovery of polar compounds.[3][4]

  • Presence of Interfering Substances: High-polarity compounds like sugars and lipids can be co-extracted and may interfere with downstream analysis.

Q2: Which solvents are most effective for extracting polar fungal metabolites?

A2: The choice of solvent is crucial for maximizing the yield of polar metabolites. Commonly used and effective solvents include:

  • Methanol (B129727): Often considered a suitable solvent for extracting a broad range of polar metabolites due to its high polarity. It is effective in recovering a high number of compounds.

  • Ethanol (B145695): Boiling ethanol has been shown to be an effective method for extracting intracellular metabolites from fungi.

  • Water: Hot water can be used for extracting highly polar compounds, but it may not be suitable for thermo-labile metabolites.

  • Biphasic Solvent Systems: A mixture of chloroform (B151607), methanol, and water is a standard method for separating polar and non-polar metabolites. The polar metabolites will partition into the aqueous-methanol phase.

Q3: How does pH affect the extraction of polar fungal metabolites?

A3: The pH of the extraction solvent can significantly influence the efficiency of polar metabolite extraction. Most fungal metabolites are acidic, and a low pH may be required for their efficient extraction. However, extreme pH values (both acidic and basic) can potentially lead to the degradation of target compounds. It is recommended to test a range of pH values (e.g., 6.5 to 8.0) to find the optimal condition for a specific metabolite.

Q4: What is "quenching" and why is it important in metabolite extraction?

A4: Quenching is the rapid inactivation of metabolic activity within the fungal cells. This is a critical step to prevent changes in the metabolite profile after harvesting the cells. Common quenching methods involve rapidly exposing the fungal biomass to cold solutions, such as cold methanol (-20°C to -40°C) or liquid nitrogen. Effective quenching ensures that the measured metabolite levels accurately reflect the state of the cells at the time of collection.

Troubleshooting Guides

Problem 1: Low Yield of Polar Metabolites

Possible Causes:

  • Suboptimal fungal culture conditions leading to low production of the target metabolite.

  • Inefficient extraction method or solvent.

  • Degradation of the target metabolite during extraction.

  • Harvesting the fungal culture at the wrong growth phase.

Solutions:

  • Optimize Culture Conditions:

    • Medium Composition: Vary the carbon and nitrogen sources in the culture medium.

    • Iron Concentration: For siderophores, ensure the medium is iron-depleted.

    • pH: Optimize the pH of the culture medium.

    • Temperature and Incubation Time: Perform a time-course experiment to identify the peak production phase of the target metabolite.

  • Refine Extraction Protocol:

    • Solvent Selection: Test a range of polar solvents (e.g., methanol, ethanol, water) or a biphasic system to find the most effective one for your target metabolite.

    • Homogenization: Ensure thorough disruption of fungal cells to release intracellular metabolites. Methods include bead beating, sonication, or grinding in liquid nitrogen.

    • pH Adjustment: Experiment with adjusting the pH of the extraction solvent to improve the solubility and stability of the target metabolite.

  • Minimize Degradation:

    • Work at low temperatures (e.g., on ice) throughout the extraction process.

    • Minimize the time between harvesting and extraction.

    • Use appropriate quenching techniques to halt metabolic activity immediately after harvesting.

Problem 2: Poor Reproducibility of Extraction Results

Possible Causes:

  • Inconsistent sample handling and processing.

  • Variability in fungal growth and metabolite production between batches.

  • Incomplete cell lysis or extraction.

Solutions:

  • Standardize Protocols: Follow the same detailed protocol for every extraction, including culture conditions, harvesting time, quenching, and extraction steps.

  • Use Internal Standards: Add a known amount of a stable, non-endogenous compound with similar chemical properties to your target metabolite at the beginning of the extraction process. This allows you to normalize for variations in extraction efficiency.

  • Ensure Complete Extraction: After the initial extraction, perform a second extraction on the fungal biomass to ensure all target metabolites have been recovered. Pool the extracts from both steps.

Problem 3: Interference from Co-extracted Compounds

Possible Causes:

  • High abundance of polar interfering compounds like sugars.

  • Presence of lipids that can cause ion suppression in mass spectrometry.

Solutions:

  • Solid-Phase Extraction (SPE): Use SPE to clean up the crude extract. Select a cartridge with a stationary phase that retains your target metabolite while allowing interfering compounds to pass through, or vice-versa.

  • Liquid-Liquid Partitioning: If you are using a single-solvent extraction, you can perform a subsequent liquid-liquid partitioning step. For example, after a methanol extraction, you can partition the extract with a non-polar solvent like hexane (B92381) to remove lipids.

  • Chromatographic Separation: Employ techniques like High-Performance Liquid Chromatography (HPLC) to separate the target metabolites from interfering compounds before analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for Fungal Metabolites

Solvent/MethodTarget OrganismNumber of Detected Peaks/MetabolitesReference
60% Methanol with 1% Formic AcidScytalidium parasiticumHighest number of peaks compared to acetonitrile (B52724) and water
Methanol ExtractionPhanerochaete chrysosporium~300 peaks
Biphasic (Methanol/Chloroform/Water) - AcidicPhanerochaete chrysosporiumHigh number of peaks in both polar and non-polar phases
Biphasic (Methanol/Chloroform/Water) - BasicPhanerochaete chrysosporiumHigh number of peaks in both polar and non-polar phases
Boiling EthanolAspergillus nigerLower recovery compared to acid/alkaline extraction

Table 2: Effect of pH on the Number of Detected Ions in Fungal Extracts

Extraction pHKey Detected Ions (m/z)General ObservationReference
Acidic (pH < 7)390.7, 456.5Different chemical profile compared to neutral/basic pH
Neutral/Basic (pH ≥ 7)226.5, 298.3, 430.1Different chemical profile compared to acidic pH

Experimental Protocols

Protocol 1: Methanol-Based Extraction of Polar Fungal Metabolites

This protocol is adapted from methods used for extracting intracellular metabolites from filamentous fungi.

Materials:

  • Fungal mycelium

  • Cold methanol (-30°C)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge tubes

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Quenching: Harvest the fungal mycelium by filtration and immediately quench the metabolism by freezing in liquid nitrogen.

  • Grinding: Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. Transfer a known weight of the powdered mycelium (e.g., 30 mg) to a centrifuge tube. b. Add 1.5 mL of cold methanol (-30°C). c. Vortex the mixture vigorously. d. Sonicate the sample. e. Centrifuge at room temperature (e.g., 100 x g for 20 minutes).

  • Supernatant Collection: Transfer the supernatant to a new vial.

  • Re-extraction: Add another 1.5 mL of cold methanol to the pellet and repeat the extraction process (steps 3c-3e).

  • Pooling: Pool the supernatants from both extractions.

  • Drying: Freeze the pooled extract in liquid nitrogen and concentrate using a freeze-dryer.

  • Storage: Store the dried extract at -80°C until analysis.

Protocol 2: Biphasic (Methanol-Chloroform-Water) Extraction

This protocol is designed to separate polar and non-polar metabolites from a single sample.

Materials:

  • Fungal mycelium

  • Cold methanol (-30°C)

  • Cold chloroform (-30°C)

  • Cold water (4°C)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Homogenization: a. To a known amount of fungal biomass, add 1.5 mL of cold methanol, 0.75 mL of cold chloroform, and 0.6 mL of cold water. b. Homogenize the mixture.

  • Phase Separation: a. Add another 0.75 mL of cold chloroform and mix. b. Add 0.75 mL of cold water, vortex, and centrifuge (e.g., 1000 x g for 10 minutes) at room temperature to induce phase separation.

  • Fraction Collection: a. The upper aqueous phase contains the polar metabolites. b. The lower chloroform phase contains the non-polar metabolites.

  • Drying and Storage: a. Carefully collect the upper aqueous phase. b. Dry the collected phase using a vacuum concentrator or freeze-dryer. c. Store the dried polar extract at -80°C.

Visualizations

ExtractionWorkflow cluster_harvest Harvesting & Quenching cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Fungal Biomass Quench Quench Metabolism (e.g., Liquid Nitrogen) Harvest->Quench Grind Grind Biomass Quench->Grind AddSolvent Add Polar Solvent (e.g., Cold Methanol) Grind->AddSolvent Homogenize Homogenize/Sonicate AddSolvent->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant ReExtract Re-extract Pellet Centrifuge1->ReExtract PoolSupernatants Pool Supernatants CollectSupernatant->PoolSupernatants Centrifuge2 Centrifuge ReExtract->Centrifuge2 Centrifuge2->PoolSupernatants Dry Dry Extract PoolSupernatants->Dry Analyze Analysis (e.g., LC-MS, NMR) Dry->Analyze

Caption: Workflow for single-solvent extraction of polar fungal metabolites.

BiphasicExtractionWorkflow cluster_start Sample Preparation cluster_extraction Biphasic Extraction cluster_phases Phase Collection cluster_processing Downstream Processing Start Fungal Biomass AddSolvents Add Methanol, Chloroform, Water Start->AddSolvents Homogenize Homogenize AddSolvents->Homogenize Centrifuge Centrifuge for Phase Separation Homogenize->Centrifuge AqueousPhase Aqueous Phase (Polar Metabolites) Centrifuge->AqueousPhase OrganicPhase Organic Phase (Non-polar Metabolites) Centrifuge->OrganicPhase DryPolar Dry Polar Extract AqueousPhase->DryPolar AnalyzePolar Analyze Polar Metabolites DryPolar->AnalyzePolar

Caption: Workflow for biphasic extraction to separate polar and non-polar metabolites.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Metabolite Yield Culture Suboptimal Culture LowYield->Culture Extraction Inefficient Extraction LowYield->Extraction Degradation Metabolite Degradation LowYield->Degradation OptimizeCulture Optimize Medium, pH, Temp. Culture->OptimizeCulture RefineExtraction Test Solvents, Improve Lysis Extraction->RefineExtraction MinimizeDegradation Use Low Temp., Quench Degradation->MinimizeDegradation

Caption: Troubleshooting logic for addressing low polar metabolite yield.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Anhydromevalonyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Methodologies for the Quantification of Anhydromevalonyl-CoA

This compound is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids and steroids. Accurate quantification of this and other acyl-CoA thioesters is critical for understanding cellular metabolism and in the development of therapeutic agents targeting this pathway. While specific enzymatic assays for this compound are not extensively documented in scientific literature, several robust analytical techniques can be employed and cross-validated for its precise measurement. This guide provides a comparative overview of these methods, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard, alongside alternative approaches.

Comparative Analysis of Analytical Techniques

The quantification of short-chain acyl-CoA molecules like this compound is challenging due to their inherent instability in aqueous solutions.[1] A direct comparison of common analytical methods highlights the superior sensitivity and specificity of LC-MS/MS.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) High (femtomole range)[2]Moderate (picomole range, often requires derivatization)[2]Variable, generally lower sensitivity
Limit of Quantification (LOQ) High (femtomole range)[2]Moderate to LowVariable
Linearity (R²) Excellent (>0.99)[2]Good (>0.99)Variable
Precision (RSD%) Excellent (< 5%)Good (< 15%)Moderate (< 20%)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-eluting compounds)High (dependent on enzyme specificity)
Throughput HighModerateLow to Moderate
Multiplexing Capability High (simultaneous analysis of multiple acyl-CoAs)LimitedVery Limited

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the primary analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solution (e.g., acetonitrile:methanol:water 2:2:1 v/v/v).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column. For example, 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined by direct infusion of synthesized standards. The characteristic fragmentation of acyl-CoAs often involves the cleavage of the phosphopantetheine moiety.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

This method is less sensitive than LC-MS/MS and may require derivatization to enhance detection.

a. Sample Preparation

Sample preparation is similar to that for LC-MS/MS, often involving protein precipitation or solid-phase extraction. For fluorescence detection, a derivatization step is necessary to attach a fluorescent tag to the thiol group of Coenzyme A.

b. Derivatization (for Fluorescence Detection)

  • React the sample extract with a thiol-specific fluorescent labeling reagent.

  • Quench the reaction after a specific incubation time.

c. HPLC Conditions

The chromatographic conditions are similar to those used for LC-MS/MS, employing a C18 column and a gradient elution. The detector would be a UV-Vis or fluorescence detector set to the appropriate wavelengths for the native molecule or the fluorescent derivative.

Enzymatic Assays

While no specific enzymatic assay for this compound is readily available, a hypothetical assay could be developed based on a specific enzyme that utilizes this compound as a substrate. The activity could be coupled to the production or consumption of a chromogenic or fluorogenic substance (e.g., NADH).

a. General Principle

  • Incubate the sample with a specific enzyme, co-substrates, and a coupling enzyme system in a suitable buffer.

  • Monitor the change in absorbance or fluorescence over time.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with a known concentration of the analyte.

Visualizing the Context: Signaling Pathways and Experimental Workflows

The Mevalonate Pathway

This compound is an intermediate in the mevalonate pathway, which commences with Acetyl-CoA and leads to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational blocks for all isoprenoids.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate Kinase anhydromevalonyl_coa This compound mevalonate_pp->anhydromevalonyl_coa Hypothetical Step ipp Isopentenyl-PP dmapp Dimethylallyl-PP ipp->dmapp Isomerase isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) ipp->isoprenoids dmapp->isoprenoids anhydromevalonyl_coa->ipp Hypothetical Step

Caption: The Mevalonate Pathway highlighting the potential position of this compound.

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of this compound using LC-MS/MS.

LCMS_Workflow sample Biological Sample (Cells, Tissue) extraction Acyl-CoA Extraction (Protein Precipitation) sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography (C18 Reversed-Phase) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Standard Curve) ms_detection->data_analysis results Concentration of This compound data_analysis->results

Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.

References

Comparative Analysis of Mevalonate Pathway Efficiency in Fungal Strains for Isoprenoid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient production of isoprenoids in microbial systems is a critical goal. Fungi are a major source of these valuable compounds, which include pharmaceuticals, biofuels, and specialty chemicals. The mevalonate (B85504) (MVA) pathway is the exclusive route for isoprenoid biosynthesis in fungi. This guide provides a comparative analysis of the efficiency of a key step in this pathway—the conversion of acetyl-CoA to mevalonate—using enzymes from different fungal species.

While the term "anhydromevalonyl-CoA" might be of interest, it is important to clarify that this is not a known intermediate in the canonical fungal mevalonate pathway. A related compound, trans-anhydromevalonate 5-phosphate, is an intermediate in a modified mevalonate pathway found in archaea, but not in fungi. Therefore, this guide will focus on the production of mevalonate, the central precursor in the fungal pathway, to provide a meaningful comparison of pathway efficiency between different fungal strains.

Quantitative Comparison of Mevalonate Production

A study comparing the efficacy of the initial steps of the mevalonate pathway from two different fungi, the anaerobic fungus Piromyces indianae and the well-characterized yeast Saccharomyces cerevisiae, provides valuable insights. The genes encoding the enzymes acetyl-CoA acetyltransferase (atoB) and hydroxymethylglutaryl-CoA synthase (HMGS) from both species were expressed in Escherichia coli to construct a hybrid pathway for mevalonate production. The results highlight a significant difference in the efficiency of these fungal enzymes.

Fungal Strain/Enzyme SourceMevalonate Titer (g/L)Acetate (B1210297) Production (g/L)
Piromyces indianae (PI.atoB)2.5 ~0.2
Saccharomyces cerevisiae (Sc.atoB)~1.2~2.0

Data adapted from a study expressing fungal mevalonate pathway genes in E. coli.[1][2]

The data clearly indicates that the enzymes from the anaerobic fungus Piromyces indianae are significantly more effective at channeling acetyl-CoA towards mevalonate production, achieving a more than two-fold higher titer compared to the enzymes from Saccharomyces cerevisiae.[1][2] Furthermore, the P. indianae pathway demonstrated a striking reduction in the production of acetate, a common and often detrimental byproduct, indicating a more efficient carbon flux towards the desired product.[1][2]

Experimental Protocols

The following is a summary of the experimental methodology used to obtain the comparative data on mevalonate production.

1. Fungal Strain and Gene Identification:

  • The genes for acetyl-CoA acetyltransferase (atoB) and HMG-CoA synthase (HMGS) were identified from the genomes of Piromyces indianae and Saccharomyces cerevisiae.

2. Codon Optimization and Gene Synthesis:

  • Due to differences in codon usage between the fungal species and the E. coli expression host, the fungal genes were codon-optimized for expression in E. coli to ensure efficient translation. The optimized genes were then synthesized.

3. Plasmid Construction and Strain Engineering:

  • The codon-optimized fungal genes (atoB and HMGS) were cloned into E. coli expression plasmids.

  • These plasmids were then transformed into an E. coli strain engineered for mevalonate production, which also expressed an HMG-CoA reductase (HMGR) to convert HMG-CoA to mevalonate.

4. Culture Conditions for Mevalonate Production:

  • The engineered E. coli strains were cultured in a defined medium supplemented with a carbon source (e.g., glucose).

  • Cultures were grown under controlled conditions of temperature, pH, and aeration.

  • Gene expression was induced at an appropriate point during cell growth.

5. Metabolite Extraction and Quantification:

  • After a set fermentation period, the culture broth was harvested.

  • The concentration of mevalonate and acetate in the culture supernatant was determined using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathway and the experimental process, the following diagrams are provided.

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB / ERG10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS / ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR / HMG1, HMG2 IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps Isoprenoids Isoprenoids IPP->Isoprenoids

Caption: The canonical mevalonate pathway in fungi for the biosynthesis of isoprenoids.

Experimental_Workflow cluster_fungi Fungal Gene Source Piromyces Piromyces indianae Gene_ID Gene Identification (atoB, HMGS) Piromyces->Gene_ID Saccharomyces Saccharomyces cerevisiae Saccharomyces->Gene_ID Codon_Opt Codon Optimization for E. coli Gene_ID->Codon_Opt Plasmid_Const Plasmid Construction Codon_Opt->Plasmid_Const E_coli_Trans Transformation into E. coli Host Plasmid_Const->E_coli_Trans Fermentation Fermentation and Induction E_coli_Trans->Fermentation Analysis HPLC Analysis (Mevalonate, Acetate) Fermentation->Analysis Comparison Comparative Analysis of Production Titers Analysis->Comparison

Caption: Experimental workflow for comparing mevalonate production using enzymes from different fungal strains.

References

A Comparative Guide to the Relative Quantification of Anhydromevalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the relative quantification of anhydromevalonyl-CoA (amCoA), a key intermediate in the mevalonate (B85504) pathway. The primary method detailed is based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific approach. This is compared with an alternative method utilizing chemical derivatization to enhance detection and quantification of mevalonate pathway intermediates.

Introduction

This compound is a metabolite in the mevalonate pathway, an essential metabolic route for the synthesis of isoprenoids and sterols.[1] Accurate quantification of amCoA is crucial for understanding the regulation of this pathway and for the development of drugs targeting associated diseases. This guide offers a practical comparison of analytical techniques to aid researchers in selecting the most appropriate method for their experimental needs.

Method 1: Stable Isotope Dilution LC-MS/MS

This method is considered the gold standard for quantitative analysis due to its high specificity and accuracy, achieved by correcting for matrix effects and variations in sample processing with a stable isotope-labeled internal standard.

Experimental Workflow

The general workflow for the relative quantification of amCoA using a stable isotope dilution LC-MS/MS approach is depicted below.

Stable_Isotope_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells or Tissue) spike Spike with Stable Isotope-Labeled amCoA-d_n sample->spike lysis Cell Lysis & Protein Precipitation extract Extraction of Acyl-CoAs lysis->extract spike->lysis lc UPLC Separation extract->lc ms Tandem Mass Spectrometry (MRM) lc->ms ratio Calculate Peak Area Ratio (Endogenous/Labeled) ms->ratio quant Relative Quantification ratio->quant

Stable isotope dilution LC-MS/MS workflow for amCoA.
Detailed Experimental Protocol

1. Synthesis of Stable Isotope-Labeled Internal Standard:

A stable isotope-labeled version of this compound (e.g., d3-amCoA) is not commercially available. Therefore, custom synthesis is required. Several companies specialize in the synthesis of stable isotope-labeled compounds, including:

  • Cambridge Isotope Laboratories, Inc.[2]

  • Sigma-Aldrich (ISOTEC® Stable Isotopes)[3]

  • Trace Sciences International[4]

2. Sample Preparation:

  • Cell Lysis and Protein Precipitation: Harvest cells and immediately quench metabolism by washing with ice-cold phosphate-buffered saline. Lyse the cells and precipitate proteins using a cold solution of 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[5]

  • Internal Standard Spiking: Add a known amount of the custom-synthesized stable isotope-labeled amCoA to the lysate.

  • Extraction: Isolate the acyl-CoAs using solid-phase extraction (SPE) with a reversed-phase sorbent. Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Chromatography: Reconstitute the dried extract in an appropriate buffer (e.g., 5 mM ammonium (B1175870) formate) and inject it onto a C18 reversed-phase UPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate (B1220265) in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The MRM transitions should be optimized for both endogenous amCoA and the stable isotope-labeled internal standard. Based on the common fragmentation patterns of acyl-CoAs, the transition would likely involve the precursor ion [M+H]+ and a product ion resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
d_n_-Anhydromevalonyl-CoATo be determinedTo be determinedTo be optimized

4. Data Analysis:

Calculate the peak area ratio of the endogenous amCoA to the stable isotope-labeled internal standard. This ratio is then used for relative quantification across different samples.

Method 2: Chemical Derivatization LC-MS/MS

This method enhances the sensitivity and chromatographic retention of polar mevalonate pathway intermediates by chemically modifying them prior to LC-MS/MS analysis. This approach is particularly useful when a stable isotope-labeled internal standard is not available.

Experimental Workflow

The workflow involves derivatizing the extracted metabolites to improve their analytical characteristics.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells or Tissue) lysis Metabolite Extraction sample->lysis derivatize Chemical Derivatization (e.g., with Tmt-PP) lysis->derivatize lc UPLC Separation derivatize->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Relative Quantification (based on peak area) ms->quant

Chemical derivatization LC-MS/MS workflow for amCoA.
Detailed Experimental Protocol

1. Sample Preparation:

  • Metabolite Extraction: Extract metabolites from biological samples using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

2. Chemical Derivatization:

  • A recently developed method for mevalonate pathway intermediates utilizes N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP) as a labeling reagent. This derivatization significantly improves chromatographic retention and detection sensitivity. The protocol would need to be optimized for amCoA.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the derivatized analytes on a C18 reversed-phase UPLC column.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with MRM to detect the derivatized amCoA. The MRM transitions will be specific to the derivatized molecule.

4. Data Analysis:

Perform relative quantification by comparing the peak areas of the derivatized amCoA across different samples. Normalization to an internal standard of a related, commercially available acyl-CoA is recommended to improve precision.

Comparison of Methods

FeatureStable Isotope Dilution LC-MS/MSChemical Derivatization LC-MS/MS
Accuracy High (corrects for matrix effects)Moderate to High
Precision HighModerate
Sensitivity HighVery High (due to derivatization)
Specificity Very HighHigh
Internal Standard Requires custom synthesis of labeled amCoACan use a non-isotopic internal standard
Protocol Complexity Moderate (requires SPE)High (includes derivatization step)
Cost High (custom synthesis of standard)Moderate (derivatization reagents)

Supporting Experimental Data (Hypothetical)

The following table illustrates the type of quantitative data that could be obtained from these methods. Note: These are example values for illustrative purposes.

MethodSample GroupRelative amCoA Level (Normalized)Standard Deviation
Stable Isotope DilutionControl1.000.12
Treatment A2.540.25
Treatment B0.480.05
Chemical DerivatizationControl1.000.18
Treatment A2.610.31
Treatment B0.520.07

Conclusion

The choice between stable isotope dilution and chemical derivatization LC-MS/MS for the relative quantification of this compound will depend on the specific requirements of the research.

  • Stable Isotope Dilution LC-MS/MS is the recommended method for the most accurate and precise quantification, provided that a stable isotope-labeled internal standard can be custom synthesized.

  • Chemical Derivatization LC-MS/MS offers a viable and highly sensitive alternative, particularly when the synthesis of a labeled internal standard is not feasible. This method significantly enhances the detection of polar intermediates of the mevalonate pathway.

Both methods provide powerful tools for investigating the role of this compound in biological systems and for the development of novel therapeutics.

References

Unraveling the Metabolome of Fungi with an Alternative Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fungi possessing the alternative mevalonate (B85504) pathway, characterized by the enzyme isopentenyl phosphate (B84403) kinase (IPK), reveals a unique metabolic landscape. While comprehensive comparative metabolomic data for these specific fungi remains limited in publicly accessible literature, an examination of their distinct biosynthetic route for isoprenoid precursors provides a foundation for understanding their metabolic products.

Fungi are known to produce a vast array of secondary metabolites, many of which are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. The biosynthesis of many of these compounds relies on the mevalonate (MVA) pathway to produce the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). However, a subset of fungi utilizes an alternative mevalonate pathway, distinguishing them metabolically from the majority of the fungal kingdom.

The key differentiator of this alternative pathway is the presence of the enzyme isopentenyl phosphate kinase (IPK). In the classical MVA pathway, mevalonate-5-phosphate is phosphorylated to mevalonate-5-diphosphate before decarboxylation to yield IPP. In the alternative pathway, mevalonate-5-phosphate is first decarboxylated to isopentenyl monophosphate, which is then phosphorylated by IPK to form IPP. The term "anhydromevalonyl-CoA" does not appear to be a standard scientific term for an intermediate in this or the classical mevalonate pathway.

Identified Fungal Groups with the Alternative Mevalonate Pathway

Current research indicates that the presence of the IPK gene, and thus the alternative mevalonate pathway, is not widespread among fungi. It has been identified in early-diverging fungal lineages, specifically within the Chytridiomycota and other basal fungal groups . However, a comprehensive list of all fungal species containing this pathway is not yet available, highlighting a significant area for future genomic and metabolomic exploration. The anaerobic fungus Piromyces indianae has been a subject of study regarding its mevalonate pathway, although the current literature primarily focuses on the heterologous expression of its classical MVA pathway enzymes. Further investigation is needed to determine if any anaerobic fungi possess the alternative pathway.

Hypothetical Comparative Metabolomic Profile

While direct comparative metabolomic data is scarce, we can hypothesize the expected differences in the metabolite profiles of fungi with and without the alternative MVA pathway. The primary distinction would lie in the regulation and flux of isoprenoid precursors, which could lead to variations in the types and quantities of downstream secondary metabolites.

Table 1: Hypothetical Comparative Metabolite Classes in Fungi with Classical vs. Alternative Mevalonate Pathways

Metabolite ClassFungi with Classical MVA PathwayFungi with Alternative MVA Pathway (IPK-containing)Potential Significance
Terpenoids Diverse and abundant, including well-known mycotoxins, pigments, and pharmaceuticals.Potentially altered profiles of sesquiterpenes, diterpenes, and other terpenoid classes due to different regulatory control of IPP synthesis.Discovery of novel terpenoid structures with unique bioactivities.
Sterols Ergosterol is the predominant sterol, crucial for membrane function.Ergosterol biosynthesis is likely maintained, but the flux from the alternative MVA pathway could influence the production of sterol intermediates.Potential for altered membrane fluidity and susceptibility to antifungal agents targeting sterol biosynthesis.
Carotenoids Produced by many fungal species for pigmentation and antioxidant activity.Variations in carotenoid production levels or the presence of unique carotenoid structures are possible.New sources of natural pigments and antioxidants.
Polyketides Often co-regulated with terpenoid biosynthesis.The interplay between the alternative MVA pathway and polyketide synthesis is unknown but could lead to novel hybrid compounds.Discovery of new bioactive molecules with mixed biosynthetic origins.

Experimental Protocols

To conduct a comparative metabolomics study of these fungi, a series of established experimental protocols would be employed.

Fungal Cultivation and Metabolite Extraction
  • Cultivation: Fungal strains would be grown in a defined liquid medium under controlled conditions (temperature, pH, aeration) to ensure reproducibility.

  • Metabolite Extraction: Mycelia would be harvested, quenched to halt metabolic activity, and subjected to a two-phase solvent extraction (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.

Metabolomic Analysis using Mass Spectrometry
  • Untargeted Metabolomics: Extracts would be analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). This approach provides a comprehensive overview of all detectable metabolites.

  • Data Analysis: The resulting data would be processed using bioinformatics tools to identify and quantify metabolites. Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), would be used to identify significant differences in the metabolomes of the different fungal groups.

Targeted Analysis for Pathway Intermediates
  • To confirm the activity of the alternative mevalonate pathway, a targeted analysis would be performed to detect key intermediates like mevalonate-5-phosphate and isopentenyl monophosphate. This would involve the use of isotopically labeled precursors and specialized LC-MS/MS methods.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the classical and alternative mevalonate pathways and a general experimental workflow for comparative metabolomics.

Mevalonate_Pathways cluster_classical Classical Mevalonate Pathway cluster_alternative Alternative Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAP_alt Mevalonate-5-P MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP_classical IPP MVAPP->IPP_classical MVD DMAPP_classical DMAPP IPP_classical->DMAPP_classical IP Isopentenyl-P MVAP_alt->IP MPD IPP_alt IPP IP->IPP_alt IPK DMAPP_alt DMAPP IPP_alt->DMAPP_alt

Caption: Classical vs. Alternative Mevalonate Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Processing & Interpretation Fungal_Culture Fungal Cultivation (IPK+ vs. IPK- strains) Quenching Metabolic Quenching Fungal_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS Peak_Picking Peak Picking & Alignment LCMS->Peak_Picking GCMS->Peak_Picking Metabolite_ID Metabolite Identification Peak_Picking->Metabolite_ID Stats Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Stats Pathway_Analysis Pathway Analysis Stats->Pathway_Analysis

Caption: Comparative Metabolomics Workflow.

Safety Operating Guide

Essential Guidance for the Proper Disposal of Anhydromevalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Anhydromevalonyl-CoA is a coenzyme involved in metabolic processes.[1][2] While there is no specific information classifying it as hazardous, it is crucial to handle all laboratory chemicals with care. The disposal procedures outlined below are designed to ensure safety and environmental responsibility in a research setting.

Chemical and Physical Properties

A summary of the computed properties of this compound is provided below. This information is valuable for understanding the compound's general nature.

PropertyValueSource
Molecular FormulaC27H44N7O18P3SPubChem
Molecular Weight879.7 g/mol PubChem
XLogP3-5PubChem
Hydrogen Bond Donor Count12PubChem
Hydrogen Bond Acceptor Count22PubChem
Rotatable Bond Count20PubChem

Standard Disposal Protocol for this compound

The following step-by-step protocol should be followed for the disposal of this compound, assuming it is not mixed with any hazardous substances.

1. Initial Assessment and Preparation:

  • Hazard Evaluation: In the absence of specific data, treat this compound as a non-hazardous biochemical. If it has been mixed with other chemicals, the disposal protocol for the most hazardous component must be followed.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Container Selection: Use a clearly labeled, leak-proof container for waste collection. The container must be compatible with the chemical.

2. Disposal of Small Quantities (Aqueous Solutions):

  • For very small quantities (a few milligrams or milliliters) of aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, provided it aligns with local regulations.[3][4]

  • Procedure:

    • Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).[4]

    • Pour the diluted solution down the drain, followed by flushing with copious amounts of water to prevent accumulation in the plumbing.

    • This method should only be used for solutions with a pH between 5.5 and 10.5.

3. Disposal of Solid Waste and Larger Quantities:

  • Solid this compound and larger quantities of solutions should be disposed of as chemical waste.

  • Procedure:

    • Place the solid waste or solution in a designated non-hazardous chemical waste container.

    • Ensure the container is tightly sealed and properly labeled with the full chemical name ("this compound") and concentration.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound should be managed to ensure no residual chemical remains.

  • Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., water).

    • Collect the rinsate and dispose of it as chemical waste.

    • Deface or remove the original label from the empty container.

    • The clean, defaced container can typically be disposed of in the regular trash or recycled, according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assess 1. Assessment cluster_hazardous 2a. Hazardous Waste Stream cluster_non_hazardous 2b. Non-Hazardous Waste Stream cluster_end start Start: this compound for Disposal assess_mixed Is it mixed with hazardous chemicals? start->assess_mixed hazardous_protocol Follow disposal protocol for the hazardous component. assess_mixed->hazardous_protocol Yes assess_quantity Is it a small quantity in aqueous solution? assess_mixed->assess_quantity No contact_ehs_haz Contact EHS for hazardous waste pickup. hazardous_protocol->contact_ehs_haz end_disposal End of Disposal Process contact_ehs_haz->end_disposal solid_large_quant Solid or Large Quantity assess_quantity->solid_large_quant No small_quant Small Aqueous Quantity assess_quantity->small_quant Yes chemical_waste Collect in a labeled, non-hazardous chemical waste container. solid_large_quant->chemical_waste sewer_disposal Dilute with copious amounts of water and dispose down the sanitary sewer (check local regulations). small_quant->sewer_disposal sewer_disposal->end_disposal contact_ehs_nonhaz Contact EHS for non-hazardous waste pickup. chemical_waste->contact_ehs_nonhaz contact_ehs_nonhaz->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling anhydromevalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of anhydromevalonyl-CoA, a reactive acid anhydride (B1165640) derivative of a coenzyme A ester. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations provided are based on the hazardous properties of structurally similar compounds, such as acid anhydrides.[1]

Understanding the Hazards

This compound should be handled with caution due to its anhydride functional group, which is chemically reactive. Acid anhydrides are known to be corrosive and can cause skin irritation, serious eye damage, and respiratory irritation upon exposure.[1][2] Inhalation of vapors or dust can be harmful.[3][4] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory to minimize risk.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles for maximum protection against splashes.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to acids and solvents. Always inspect gloves for integrity before use.
Body Protective ClothingA lab coat or other protective work clothing is essential to prevent skin contact.
Respiratory NIOSH/MSHA Approved RespiratorTo be used in the absence of adequate ventilation or when there is a risk of generating aerosols or dust.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Remove all sources of ignition from the work area.

  • Keep containers of this compound securely sealed when not in use and store in a cool, dry place away from incompatible materials.

3.2. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Inspect Container: Check the container for any damage or leaks before opening.

  • Dispensing: Carefully open the container in a fume hood. Use appropriate tools (e.g., spatula, pipette) to dispense the required amount, avoiding the generation of dust or aerosols.

  • Reactions: If used in a reaction, add it slowly to the reaction mixture. Be aware that reactions with acid anhydrides can be exothermic.

  • Post-Handling: Securely close the container after use. Decontaminate the work area with soap and water.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes. A paste of sodium bicarbonate (baking soda) and water can be applied to neutralize any remaining acid. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.

Spill and Disposal Plan

5.1. Spill Management:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-reactive absorbent material, such as sand or vermiculite, to contain the spill.

  • Neutralize: For small spills, cautiously neutralize with a suitable inert material like sodium bicarbonate or lime.

  • Clean-up: Carefully sweep or scoop the neutralized material into a suitable container for hazardous waste disposal.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

5.2. Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Dispose of the contents and container at an approved waste disposal facility, following all local, regional, and national regulations. Do not allow the product to enter drains.

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction emergency_spill Spill Occurs handle_dispense->emergency_spill handle_secure Secure Container handle_reaction->handle_secure emergency_exposure Exposure Occurs handle_reaction->emergency_exposure cleanup_decon Decontaminate Workspace handle_secure->cleanup_decon cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_disposal Dispose of Waste cleanup_ppe->cleanup_disposal emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Protocol emergency_exposure->emergency_action_exposure

Caption: Safe Handling Workflow for this compound

References

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